Wzb117-ppg
Description
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Properties
Molecular Formula |
C50H43FN2O14 |
|---|---|
Molecular Weight |
914.9 g/mol |
IUPAC Name |
[2-[3-[[7-(diethylamino)-2-oxochromen-4-yl]methoxycarbonyloxy]benzoyl]oxy-3-fluorophenyl] 3-[[7-(diethylamino)-2-oxochromen-4-yl]methoxycarbonyloxy]benzoate |
InChI |
InChI=1S/C50H43FN2O14/c1-5-52(6-2)34-18-20-38-32(24-44(54)64-42(38)26-34)28-60-49(58)62-36-14-9-12-30(22-36)47(56)66-41-17-11-16-40(51)46(41)67-48(57)31-13-10-15-37(23-31)63-50(59)61-29-33-25-45(55)65-43-27-35(19-21-39(33)43)53(7-3)8-4/h9-27H,5-8,28-29H2,1-4H3 |
InChI Key |
ZQMWSUXIVAVUCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)OC3=CC=CC(=C3)C(=O)OC4=C(C(=CC=C4)F)OC(=O)C5=CC(=CC=C5)OC(=O)OCC6=CC(=O)OC7=C6C=CC(=C7)N(CC)CC |
Origin of Product |
United States |
Foundational & Exploratory
WZB117-ppg: A Technical Guide to its Mechanism of Action as a GLUT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WZB117-ppg, hereafter referred to as WZB117, is a potent and specific small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2] By competitively binding to the exofacial site of GLUT1, WZB117 effectively blocks glucose uptake, leading to a cascade of downstream cellular events.[3][4] This targeted inhibition of glycolysis has positioned WZB117 as a significant tool in cancer metabolism research and a promising candidate for therapeutic development, particularly for cancers exhibiting a high dependence on aerobic glycolysis, a phenomenon known as the Warburg effect. This technical guide provides an in-depth overview of the mechanism of action of WZB117, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: GLUT1 Inhibition
WZB117 exerts its biological effects primarily through the competitive inhibition of GLUT1, a facilitative glucose transporter responsible for basal glucose uptake in many cell types and often overexpressed in cancer cells.[5]
Molecular Interaction
WZB117 binds reversibly to the exofacial sugar-binding site of GLUT1.[3][4] This competitive inhibition prevents the binding and transport of glucose into the cell.[3] Molecular docking studies have suggested that WZB117 forms hydrogen bonds with key amino acid residues within the central channel of GLUT1.[6]
Quantitative Inhibition Data
The inhibitory potency of WZB117 against various glucose transporters and in different cancer cell lines has been quantified in several studies.
| Parameter | Value | System/Cell Line | Reference |
| Ki(app) | 6 µM | Erythrocyte 3-O-methylglucose (3MG) uptake | [3] |
| Ki(app) | 10 µM | GLUT1 | [7] |
| Ki(app) | 10 µM | GLUT3 | [7] |
| Ki(app) | 0.2 µM | GLUT4 | [7] |
| IC50 | ~10 µM | A549 (lung cancer) and MCF-7 (breast cancer) cell proliferation | [1][2] |
| IC50 | 116.85 µM | A375 (melanoma) cell viability (48h) | [8] |
| IC50 | 113.91 µM | SK-MEL-28 (melanoma) cell viability (48h) | [8] |
| IC50 | ~0.6 µM | Various cancer cell lines (glucose transport) | [9] |
Downstream Cellular Consequences
The inhibition of glucose uptake by WZB117 triggers a series of downstream events, primarily stemming from cellular energy stress.
Glycolysis Inhibition and Energy Depletion
By blocking the initial step of glycolysis, WZB117 leads to a reduction in intracellular glucose levels.[8] This results in decreased production of ATP and key glycolytic enzymes.[1][10]
Activation of AMPK Signaling Pathway
The decrease in intracellular ATP levels leads to an increase in the AMP:ATP ratio, which in turn activates the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][10][11][12] Activated AMPK attempts to restore energy balance by inhibiting anabolic processes and stimulating catabolic pathways.
Inhibition of STAT3 Signaling
Recent studies have shown that WZB117 can also inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a dose-dependent manner in melanoma cells.[8] The combination of WZB117 with the tyrosine kinase inhibitor apatinib synergistically suppressed STAT3 activation.[8]
Cell Cycle Arrest, Senescence, and Necrosis
The cellular stress induced by WZB117 treatment leads to cell-cycle arrest.[1][10] This is accompanied by declines in cyclin E2 and phosphorylated retinoblastoma protein.[1][10] Prolonged treatment can induce senescence and ultimately lead to necrotic cell death.[1][10]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of WZB117.
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
-
Principle: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, in the presence or absence of WZB117. The amount of radioactivity incorporated into the cells is then measured.
-
Protocol Outline:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Wash cells with a glucose-free buffer.
-
Pre-incubate cells with various concentrations of WZB117 for a specified time (e.g., 1-120 minutes).[6]
-
Add 2-deoxy-D-[³H]glucose to each well and incubate for a short period.
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
For human red blood cells (RBCs), cells are washed and collected by centrifugation, and after treatment, solubilized in 0.1% SDS before measuring radioactivity.[6]
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of WZB117 on cell proliferation and viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of WZB117 concentrations for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 3-4 hours at 37°C.[7]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][13]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Western Blotting
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by WZB117.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol Outline for AMPK and STAT3 analysis:
-
Treat cells with WZB117 for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AMPK and STAT3.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[14]
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of WZB117 in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of WZB117 on tumor growth is monitored.
-
Protocol Outline:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of nude mice.[6]
-
Allow tumors to become palpable (typically 3 days post-injection).[6]
-
Randomly assign mice to treatment and control groups.
-
Administer WZB117 (e.g., 10 mg/kg body weight, dissolved in PBS/DMSO) via intraperitoneal injection daily.[2][6] The control group receives the vehicle solution.
-
Measure tumor volume regularly for a specified period (e.g., 10 weeks).[6]
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of WZB117 mechanism of action.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for the in vivo xenograft model.
Conclusion
WZB117 is a well-characterized GLUT1 inhibitor with a clear mechanism of action that leads to energy stress and subsequent cell cycle arrest, senescence, and necrosis in cancer cells. Its ability to be used both in vitro and in vivo makes it a valuable tool for studying cancer metabolism and for the preclinical evaluation of glycolysis inhibition as a therapeutic strategy. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound. The expanding understanding of its effects on signaling pathways, such as STAT3, further highlights its potential for combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. WZB117 Decorated Metformin-Carboxymethyl Chitosan Nanoparticles for Targeting Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. protocols.io [protocols.io]
- 14. STAT3 suppresses the AMPKα/ULK1‐dependent induction of autophagy in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Spatiotemporal Control of Glucose Deprivation in Cancer Cells Using WZB117-ppg: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic reprogramming of cancer cells, particularly their heightened reliance on glucose, presents a significant therapeutic window. However, the ubiquitous expression of glucose transporters (GLUTs) necessitates precise, targeted inhibition to minimize off-target effects. This technical guide details the application of WZB117-ppg, a photocaged inhibitor of Glucose Transporter 1 (GLUT1), for the spatiotemporal control of glucose deprivation in cancer cells. This compound remains inactive until irradiated with visible light, which triggers the release of the active GLUT1 inhibitor, WZB117. This allows for localized and timed induction of glucose deprivation, providing a powerful tool for cancer research and therapeutic development. This document provides a comprehensive overview of the underlying mechanisms, experimental protocols, and quantitative data associated with the use of this compound, serving as a resource for researchers in oncology and drug development.
Introduction
Cancer cells exhibit a profound metabolic alteration known as the Warburg effect, characterized by an increased rate of glycolysis even in the presence of ample oxygen. This metabolic shift is largely dependent on the overexpression of glucose transporters, primarily GLUT1, to fuel rapid cell proliferation. Consequently, GLUT1 has emerged as a prime target for anticancer therapies. However, the systemic inhibition of GLUT1 is fraught with challenges due to its critical role in glucose uptake in healthy tissues.
To address this, this compound was developed as a photocaged version of the potent GLUT1 inhibitor, WZB117.[1][2] The photocleavable protecting group (PPG) renders the molecule biologically inert until its removal by a specific wavelength of light. This light-inducible activation enables precise spatiotemporal control over GLUT1 inhibition, allowing researchers to study the acute effects of glucose deprivation in a localized manner and paving the way for targeted cancer therapies with reduced systemic toxicity.[1] This guide provides an in-depth look at the technical aspects of using this compound as a research tool.
Mechanism of Action
The core of this compound's functionality lies in its light-sensitive protecting group. Upon illumination with visible light, the PPG is cleaved, releasing the active GLUT1 inhibitor, WZB117. WZB117 then binds to GLUT1, competitively inhibiting glucose transport into the cell.[3] This abrupt cessation of glucose uptake triggers a cascade of cellular events, ultimately leading to cell death, primarily through necrosis rather than apoptosis.[1][2]
Figure 1: Mechanism of this compound activation and action.
Quantitative Data
The efficacy of this compound is demonstrated through various quantitative measures, including its photolysis efficiency and its cytotoxic effects on cancer cells upon photoactivation.
Table 1: Photolysis and Cytotoxicity of this compound.[1]
| Parameter | Value | Cell Line | Conditions |
| Photolysis Half-life | ~5 minutes | - | Visible light irradiation |
| IC50 (WZB117) | ~10 µM | A549, MCF7 | - |
| This compound Cytotoxicity (-Light) | Minimal | A549 | No light exposure |
| This compound Cytotoxicity (+Light) | Substantial | A549 | Visible light illumination |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following protocols are based on established methods.[1]
Synthesis of this compound
The synthesis of this compound involves the attachment of a photolabile protecting group to the WZB117 molecule. A detailed synthesis workflow can be found in the supporting information of the primary research article by Li et al. (2024).[2]
Cell Culture
-
Cell Lines: A549 (human lung carcinoma) and MCF7 (human breast adenocarcinoma) are commonly used.
-
Media: Cells are typically cultured in DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Photo-induced Cytotoxicity Assay
This protocol outlines the steps to assess the light-dependent toxicity of this compound.
Figure 2: Workflow for in vitro photo-induced cytotoxicity assay.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include control groups with no treatment and treatment with WZB117.
-
Photoactivation: Irradiate the designated plates with visible light (e.g., a blue LED lamp, 450-470 nm) for a specified duration (e.g., 15-30 minutes). Keep control plates in the dark.
-
Incubation: Return the plates to the incubator and incubate for an additional 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue assay.
Western Blotting for GLUT1 Expression
Western blotting can be used to confirm the presence of GLUT1 in the cell lines of interest and to assess any changes in its expression levels following treatment.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLUT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Proteomics
To understand the global cellular response to this compound-induced glucose deprivation, quantitative proteomics can be employed.
Figure 3: Workflow for quantitative proteomics analysis.
-
Sample Preparation: Prepare cell lysates from different treatment groups (e.g., control, this compound without light, this compound with light).
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from each group with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform bioinformatics analysis to identify differentially expressed proteins and affected cellular pathways.
Signaling Pathways and Cellular Responses
The acute glucose deprivation induced by photo-activated WZB117 triggers a complex cellular response. Quantitative proteomics studies have revealed that this leads to cell death primarily through necrosis.[1] This is in contrast to the apoptotic cell death often induced by other anticancer agents. The necrotic pathway is a key area of investigation for understanding the full therapeutic potential of this approach.
Furthermore, the inhibition of glucose transport is known to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[4][5] Activation of AMPK can lead to the inhibition of anabolic processes, such as protein and lipid synthesis, and the induction of catabolic processes to generate ATP.
Conclusion
This compound represents a significant advancement in the study of cancer metabolism, offering researchers a tool for the precise spatiotemporal control of glucose deprivation. The ability to induce GLUT1 inhibition with light provides a unique opportunity to investigate the immediate and localized cellular responses to a lack of glucose. This technical guide provides a foundational understanding of the principles, methodologies, and data related to the use of this compound. For researchers and drug development professionals, this compound opens new avenues for exploring the vulnerabilities of cancer cells and for designing novel, targeted therapeutic strategies with enhanced precision and reduced side effects.
References
Wzb117-ppg: A Spatiotemporally Controlled GLUT1 Inhibitor for Cancer Research
An In-depth Technical Guide on the Synthesis, Chemical Properties, and Biological Activity of a Photocaged GLUT1 Inhibitor.
This technical guide provides a comprehensive overview of Wzb117-ppg, a photocaged derivative of the glucose transporter 1 (GLUT1) inhibitor, WZB117. This compound offers a novel approach for inducing glucose deprivation in cancer cells with high spatiotemporal control, making it a valuable tool for researchers in oncology and cell biology. This document details its chemical properties, a complete synthesis protocol, photolytic characteristics, and its effects on cancer cell viability.
Chemical and Physical Properties
This compound is a synthetic molecule designed for the controlled release of the GLUT1 inhibitor WZB117 upon photoirradiation. Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₉H₂₂FNO₉ |
| Molecular Weight | 559.49 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C in the dark |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of a photocleavable protecting group (PPG) and its subsequent conjugation to WZB117.
Experimental Protocol: Synthesis of this compound
Materials:
-
WZB117
-
Photocleavable protecting group (PPG) precursor
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling agents (e.g., HATU)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of the Photocleavable Protecting Group (PPG): The synthesis of the PPG is carried out according to established literature procedures. This typically involves the formation of a nitro-substituted aromatic compound that can be photolytically cleaved.
-
Conjugation of PPG to WZB117:
-
Dissolve WZB117 in anhydrous DCM.
-
Add the activated PPG precursor to the solution.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Purification:
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexane) to yield pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Caption: Synthesis workflow for this compound.
Photochemical Properties and Controlled Release
This compound is designed to be stable in the absence of light but to release the active WZB117 molecule upon irradiation with visible light. This allows for precise control over the timing and location of GLUT1 inhibition.[1]
Photolytic Properties of this compound
| Parameter | Value |
| Excitation Wavelength | Visible Light |
| Photolysis Efficiency | Remarkable under visible light |
| Released Product | WZB117 |
Experimental Protocol: Photolysis Assay
Materials:
-
This compound solution in a suitable solvent (e.g., DMSO/water)
-
A light source with a specific wavelength (e.g., LED lamp)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a solution of this compound of known concentration.
-
Expose the solution to visible light for varying durations.
-
At each time point, inject an aliquot of the solution into an HPLC system.
-
Monitor the decrease in the peak corresponding to this compound and the increase in the peak corresponding to the released WZB117.
-
Calculate the photolysis efficiency based on the rate of conversion.
In Vitro Cytotoxicity and Biological Activity
The anticancer activity of this compound is dependent on its light-induced conversion to WZB117, which then inhibits glucose uptake and leads to cancer cell death.
Experimental Protocol: Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
This compound
-
WZB117 (as a positive control)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound in the dark.
-
Expose a subset of the treated wells to visible light for a defined period to induce the release of WZB117. Keep a parallel set of plates in the dark as a control.
-
Incubate the cells for a further 48-72 hours.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Cytotoxicity of this compound in Cancer Cells
| Cell Line | Treatment | IC50 (µM) |
| A549 | This compound (with illumination) | Substantial cytotoxicity observed |
| HeLa | This compound (with illumination) | Substantial cytotoxicity observed |
| A549 | This compound (dark) | Minimal side effects |
| HeLa | This compound (dark) | Minimal side effects |
Note: Specific IC50 values would be derived from experimental data presented in the source publication.
Mechanism of Action
Upon photo-release, WZB117 acts as a potent inhibitor of GLUT1, a key transporter responsible for glucose uptake in many cancer cells. By blocking this transporter, WZB117 effectively starves the cancer cells of their primary energy source, leading to a cascade of cellular events culminating in cell death.
References
WZB117-PPG: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
WZB117, also referred to as WZB117-PPG, is a potent and selective small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] Its development represents a significant advancement in the strategy of targeting cancer metabolism, specifically the Warburg effect, which describes the reliance of many cancer cells on glycolysis for energy production. By competitively inhibiting glucose uptake, WZB117 induces a state of metabolic stress within cancer cells, leading to cell-cycle arrest, senescence, and necrosis.[2][4] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of WZB117, including detailed experimental protocols and a summary of its preclinical efficacy. While the "ppg" suffix is not extensively defined in the available literature, it is used interchangeably with WZB117.
Discovery and Development
WZB117, with the chemical name 2-fluoro-6-(m-hydroxybenzoyloxy) phenyl m-hydroxybenzoate, was identified through a process of structural and functional optimization of a class of polyphenolic compounds that demonstrated inhibitory effects on glucose transport.[4][5] This discovery was rooted in the hypothesis that targeting the elevated glucose consumption of cancer cells could be an effective therapeutic strategy.
The development of WZB117 focused on enhancing its potency and selectivity for GLUT1. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of various cancers, including lung and breast cancer.[2][4]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C20H13FO6 | [2] |
| Molecular Weight | 368.31 g/mol | [2][4] |
| CAS Number | 1223397-11-2 | [1][2] |
| Appearance | Solid | [1] |
Mechanism of Action
WZB117 functions as a reversible and competitive inhibitor of GLUT1.[5] It binds to the exofacial glucose-binding site of the transporter, thereby blocking the uptake of glucose into the cell.[5] This inhibition of glucose transport leads to a cascade of downstream effects:
-
Depletion of Intracellular ATP: By limiting the primary fuel for glycolysis, WZB117 causes a significant reduction in intracellular ATP levels.[4]
-
Activation of AMPK: The decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4]
-
Inhibition of mTOR Pathway: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[4][6][7]
-
Cell-Cycle Arrest and Senescence: The combination of energy stress and mTOR inhibition leads to cell-cycle arrest, primarily at the G1/S phase, and the induction of a senescent state in cancer cells.[4]
-
Necrosis: Unlike many chemotherapeutic agents that induce apoptosis, WZB117 primarily triggers necrotic cell death, which may be due to the severe depletion of ATP required for the apoptotic process.[2][4]
Signaling Pathway Diagram
Caption: WZB117 inhibits GLUT1, leading to decreased glucose uptake and ATP production, which in turn activates AMPK and inhibits the mTOR pathway, resulting in cell cycle arrest, senescence, and necrosis.
Preclinical Efficacy
In Vitro Activity
WZB117 has demonstrated potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~10 | [2] |
| MCF-7 | Breast Cancer | ~10 | [2] |
| Various Cancer Cell Lines | - | ~0.6 | [3] |
Studies have shown that WZB117 is more effective in inhibiting the growth of cancer cells compared to their non-tumorigenic counterparts.[1] Furthermore, its cytotoxic effects are enhanced under hypoxic conditions, which are often found in the tumor microenvironment.[1]
In Vivo Activity
In a xenograft model using human A549 lung cancer cells in nude mice, daily intraperitoneal injections of WZB117 at a dose of 10 mg/kg resulted in a significant reduction in tumor volume.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of WZB117 (typically ranging from 0.1 to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with WZB117 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GLUT1, p-AMPK, AMPK, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A general workflow for the preclinical evaluation of WZB117, encompassing in vitro and in vivo studies, followed by data analysis to determine efficacy and mechanism of action.
Synergistic Potential
Recent studies have explored the synergistic effects of WZB117 with other therapeutic agents. When combined with metformin, another drug that targets cancer metabolism, WZB117 shows enhanced anti-cancer activity.[6] Additionally, WZB117 has been shown to resensitize adriamycin-resistant breast cancer cells to the chemotherapeutic agent, suggesting its potential in overcoming drug resistance.[7]
Future Directions
WZB117 represents a promising lead compound for the development of novel anticancer therapies targeting GLUT1. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of WZB117 and to establish a clear relationship between its dose, exposure, and therapeutic effect.
-
Lead Optimization: Further structural modifications could lead to analogues with improved potency, selectivity, and pharmacokinetic profiles.
-
Clinical Trials: The promising preclinical data warrants the progression of WZB117 or its optimized derivatives into clinical trials to evaluate their safety and efficacy in cancer patients.
-
Combination Therapies: Further investigation into the synergistic potential of WZB117 with other targeted therapies and conventional chemotherapeutics could lead to more effective treatment regimens.
Conclusion
This compound is a first-in-class GLUT1 inhibitor with a well-defined mechanism of action and promising preclinical anticancer activity. By targeting the metabolic vulnerability of cancer cells, it offers a novel therapeutic approach that is distinct from traditional cytotoxic chemotherapy. The continued development and evaluation of WZB117 and its analogues hold significant potential for the future of cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WZB117 Decorated Metformin-Carboxymethyl Chitosan Nanoparticles for Targeting Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of GLUT1 by WZB117 resensitizes breast cancer cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Wzb117-ppg: A Spatiotemporal Tool for Interrogating the Warburg Effect
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Warburg effect, a metabolic hallmark of cancer, describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift provides a crucial advantage for tumor growth and proliferation, making it a prime target for therapeutic intervention. The glucose transporter 1 (GLUT1), often overexpressed in various cancers, is a key mediator of this effect. Wzb117, a potent GLUT1 inhibitor, and its photocaged derivative, Wzb117-ppg, have emerged as powerful chemical tools to investigate and potentially target this metabolic vulnerability. This technical guide provides a comprehensive overview of this compound and its precursor WZB117, focusing on their application in studying the Warburg effect.
Introduction to Wzb117 and this compound
WZB117 is a small molecule inhibitor that directly targets the glucose transporter 1 (GLUT1), effectively blocking glucose uptake in cancer cells.[1][2] By competitively inhibiting glucose transport, WZB117 induces a state of glucose deprivation, leading to decreased glycolysis, cell-cycle arrest, and ultimately, cancer cell death.[2][3] Its efficacy has been demonstrated in various cancer cell lines and in vivo models.[2][3]
Building upon the capabilities of WZB117, this compound was developed as a photocaged version, offering spatiotemporal control over GLUT1 inhibition.[4] The "ppg" moiety acts as a photolabile protecting group, rendering the inhibitor inactive until it is cleaved by visible light irradiation.[4] This feature allows researchers to precisely control the timing and location of GLUT1 inhibition, providing a more nuanced tool to study the dynamic processes of cancer metabolism.[4]
Mechanism of Action
WZB117 exerts its anti-cancer effects by competitively binding to the exofacial site of GLUT1, thereby inhibiting glucose transport into the cell.[5] This blockade of the primary fuel source for glycolysis sets off a cascade of downstream cellular events:
-
Reduced Glycolysis and ATP Production: Inhibition of glucose uptake leads to a significant decrease in intracellular glucose levels, thereby suppressing the glycolytic pathway. This results in reduced production of ATP, the cell's primary energy currency.[2][6]
-
Activation of AMPK Signaling: The decrease in intracellular ATP levels leads to an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][7]
-
Inhibition of mTOR Pathway: Activated AMPK can phosphorylate and inhibit the mammalian target of rapamycin (mTOR) pathway, a key signaling node that promotes cell growth and proliferation.[7][8]
-
Cell Cycle Arrest and Apoptosis: The combined effects of energy stress and inhibition of pro-growth signaling pathways lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][3]
Quantitative Data on WZB117 Efficacy
The following tables summarize the quantitative data on the inhibitory effects of WZB117 across various cancer cell lines and glucose transporter isoforms.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A549 | Lung Cancer | ~10 | [6] |
| MCF7 | Breast Cancer | ~10 | [6] |
| Various Cancer Lines | - | ~0.6 | [4] |
| A375 | Melanoma | 116.85 | [9] |
| SK-MEL-28 | Melanoma | 113.91 | [9] |
| MCF7 | Breast Cancer | 42.66 | [6] |
| MDA-MB-231 | Breast Cancer | See reference for details | [10] |
| GLUT Isoform | Ki(app) (µM) | Reference(s) |
| GLUT1 | 10 | [11] |
| GLUT3 | 10 | [11] |
| GLUT4 | 0.2 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of Wzb117 and this compound.
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
Materials:
-
Cancer cells of interest
-
WZB117 or this compound
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of WZB117 for the indicated time. For this compound, irradiate the cells with visible light for a specified duration to uncage the inhibitor.
-
Wash the cells with PBS to remove any residual glucose.
-
Add a solution containing 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog to each well and incubate for a short period (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
For radioactive glucose, measure the radioactivity in the cell lysate using a scintillation counter. For fluorescent glucose analogs, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the protein concentration of each sample.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Wzb117/Wzb117-ppg on cell proliferation and viability.
Materials:
-
Cancer cells of interest
-
WZB117 or this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a range of concentrations of WZB117 or this compound (with photolysis) for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by Wzb117/Wzb117-ppg.
Materials:
-
Cancer cells of interest
-
WZB117 or this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT1, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with WZB117 or this compound as described previously.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Lactate Production Assay
This assay measures the amount of lactate secreted by cells, which is an indicator of the rate of glycolysis.
Materials:
-
Cancer cells of interest
-
WZB117 or this compound
-
Cell culture medium
-
Lactate assay kit (commercially available)
-
Microplate reader
Procedure:
-
Treat cells with WZB117 or this compound in fresh culture medium.
-
After the desired treatment time, collect the cell culture medium.
-
Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate production to the cell number or protein concentration.
Visualizing the Impact of Wzb117
The following diagrams, created using the DOT language, illustrate key concepts related to the use of Wzb117 as a tool to study the Warburg effect.
Caption: WZB117 inhibits GLUT1, disrupting glycolysis and activating the AMPK pathway.
Caption: Workflow for studying the Warburg effect using this compound.
Conclusion
Wzb117 and its photocaged derivative, this compound, are invaluable tools for dissecting the intricacies of the Warburg effect in cancer cells. Their ability to specifically inhibit GLUT1-mediated glucose transport provides a direct means to probe the metabolic dependencies of tumors. The spatiotemporal control afforded by this compound further enhances its utility, allowing for precise investigations into the dynamic cellular responses to metabolic stress. This guide provides a foundational framework for researchers to employ these powerful inhibitors in their studies, ultimately contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
Technical Guide: WZB117 and its Photolysable Derivative WZB117-PPG in GLUT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucose transporter 1 (GLUT1) inhibitor, WZB117, and its photolysable derivative, WZB117-PPG. The focus is on the mechanism of action, experimental data, and relevant protocols for studying these compounds in the context of cancer research and drug development.
Introduction to WZB117 and this compound
WZB117 is a small molecule inhibitor of the glucose transporter 1 (GLUT1), a protein responsible for basal glucose uptake in many cell types and often overexpressed in cancer cells.[1] By targeting GLUT1, WZB117 disrupts glycolysis, a key metabolic pathway for cancer cell proliferation, leading to cell-cycle arrest, senescence, and necrosis.[2][3][4] this compound is a derivative of WZB117 designed for photochemically controlled release.[5] This allows for spatiotemporal control of GLUT1 inhibition, making it a valuable tool for research into glucose deprivation responses in cancer.[5]
Mechanism of Action
WZB117 acts as a competitive inhibitor of glucose uptake by binding to the exofacial sugar-binding site of GLUT1.[6] This reversible binding blocks the transport of glucose into the cell.[6] The inhibition of glucose transport by WZB117 is rapid, occurring within a minute of exposure.[4] The resulting intracellular glucose deprivation triggers a cascade of events, including a decrease in intracellular ATP levels and the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][3] Downstream effects include the downregulation of cyclin E2 and phosphorylated retinoblastoma protein, leading to cell cycle arrest.[2][3]
In the context of melanoma, WZB117 has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation.[7] The combination of WZB117 with the tyrosine kinase inhibitor apatinib has a synergistic anti-tumor effect by blocking the STAT3/PKM2 signaling axis.[7]
Quantitative Data
The following table summarizes the key quantitative data reported for WZB117.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC₅₀ (Cell Proliferation) | A549 (lung cancer), MCF7 (breast cancer) | ~10 µM | [2][4] |
| A375 (melanoma) | 116.85 µM (48h) | [7] | |
| SK-MEL-28 (melanoma) | 113.91 µM (48h) | [7] | |
| Kᵢ (app) (GLUT Inhibition) | GLUT1 | 10 µM | |
| GLUT3 | 10 µM | ||
| GLUT4 | 0.2 µM | ||
| Kᵢ (3-O-methylglucose uptake) | Human Erythrocytes (GLUT1) | 6 µM | [6] |
| In Vivo Efficacy | A549 lung cancer xenograft | >70% tumor size reduction (10 mg/kg, i.p.) | [3] |
Experimental Protocols
Cell Viability Assay
This protocol is based on the MTT assay methodology described for determining the half-maximal inhibitory concentration (IC₅₀) of WZB117.[7]
-
Cell Seeding: Plate human melanoma cell lines (A375 and SK-MEL-28) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of WZB117 for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for a specified time to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Glucose Uptake Assay
This protocol is a general representation of methods used to assess the inhibition of glucose transport.[4]
-
Cell Preparation: Seed cancer cells in appropriate culture plates and grow to confluency.
-
Inhibitor Pre-incubation: Pre-incubate the cells with WZB117 at various concentrations for a short period (e.g., 1 minute).[4]
-
Glucose Analog Addition: Add a radiolabeled or fluorescent glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent 2-NBDG) to the cells and incubate for a defined time.
-
Uptake Termination: Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of internalized glucose analog using a scintillation counter (for radiolabeled analogs) or a fluorescence plate reader.
-
Data Analysis: Normalize the uptake to the protein concentration and express the results as a percentage of the control.
Western Blotting for Signaling Pathway Analysis
This protocol is based on the methodology used to assess the STAT3 signaling pathway.[7]
-
Cell Treatment and Lysis: Treat melanoma cells with WZB117, apatinib, or a combination of both for 48 hours. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, PKM2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of WZB117 and its synergistic effect with apatinib.
Caption: Mechanism of WZB117-mediated inhibition of cancer cell proliferation.
Caption: Synergistic anti-tumor effect of WZB117 and Apatinib in melanoma.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | WZB117 enhanced the anti-tumor effect of apatinib against melanoma via blocking STAT3/PKM2 axis [frontiersin.org]
WZB117-PPG: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
WZB117-PPG is a photocaged inhibitor of the glucose transporter 1 (GLUT1), offering spatiotemporal control over the inhibition of glucose uptake in cancer cells. Its efficacy is intrinsically linked to its stability and photosensitivity. This technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for this compound. It also outlines the signaling pathway of its active form, WZB117, and provides a logical workflow for its stability assessment.
Introduction
Cancer cells exhibit a heightened dependence on glucose metabolism, a phenomenon known as the Warburg effect. The glucose transporter 1 (GLUT1) is a key protein in this process, facilitating the transport of glucose across the cell membrane.[1][2] WZB117 is a potent inhibitor of GLUT1 that has been shown to induce cell-cycle arrest, senescence, and necrosis in cancer cells by reducing intracellular ATP levels.[3][4][5] this compound is a photocaged derivative of WZB117, designed for controlled release of the active inhibitor upon exposure to visible light.[1][6] This property makes it a valuable tool for targeted cancer research and therapy. However, the inherent photosensitivity of this compound necessitates careful handling and storage to maintain its integrity and ensure experimental reproducibility.
Stability and Storage Conditions
Proper storage is critical to preserve the efficacy of this compound. The following table summarizes the recommended storage conditions based on supplier data. It is crucial to protect the compound from light exposure to prevent premature activation.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light. |
| 4°C | 2 years | For shorter-term storage, protect from light. | |
| In Solvent | -80°C | 6 months | Use of appropriate solvents (e.g., DMSO) is recommended. Protect from light. |
| -20°C | 1 month | For short-term storage of solutions, protect from light. |
General Handling:
-
This product is considered stable at ambient temperature for short periods, such as during shipping.[6]
-
For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[4]
Degradation
The primary degradation pathway of this compound is through photolysis. Upon exposure to visible light, the "photocage" is cleaved, releasing the active GLUT1 inhibitor, WZB117.[1][6] While this is the intended mechanism of action, unintentional exposure to light during storage or handling can lead to premature degradation and a loss of the compound's controlled-release properties.
Information regarding other degradation pathways (e.g., hydrolysis, oxidation) and the specific degradation products is not extensively detailed in the currently available literature.
Signaling Pathway of WZB117 (Active Form)
The active form of this compound, WZB117, exerts its anti-cancer effects by inhibiting GLUT1. This initiates a cascade of intracellular events, as depicted in the following signaling pathway diagram.
Caption: WZB117 inhibits GLUT1, leading to reduced glucose uptake and ATP production, which in turn activates AMPK and results in cell cycle arrest, senescence, and necrosis.
Experimental Protocols for Stability Assessment
Logical Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a photosensitive compound like this compound.
Caption: A logical workflow for conducting stability studies on this compound.
General HPLC Method for Stability Indication
A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. For this compound, a reverse-phase HPLC method would likely be suitable.
Key Experimental Parameters to Develop:
-
Column: A C18 column is a common starting point for nonpolar to moderately polar compounds.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used to achieve good separation. The pH of the aqueous phase can be adjusted to optimize the peak shape and retention of ionizable compounds.
-
Detection: A UV detector set at a wavelength where this compound and its potential degradation products have significant absorbance would be appropriate.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of this compound should be subjected to forced degradation under various stress conditions (e.g., acid, base, peroxide, heat, and light). The resulting chromatograms should demonstrate that the degradation product peaks are well-resolved from the parent compound peak.
Conclusion
This compound is a promising tool in cancer research due to its photocontrollable inhibition of GLUT1. Its stability is paramount for reliable experimental outcomes. Adherence to the recommended storage conditions, particularly protection from light, is essential. While detailed public data on its stability profile and degradation pathways are limited, the provided information on storage and the logical framework for stability testing offer a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to fully characterize its stability and degradation products, which will be crucial for its potential translation into therapeutic applications.
References
- 1. Photochemically Controlled Release of the Glucose Transporter 1 Inhibitor for Glucose Deprivation Responses and Cancer Suppression Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLUT1 - Wikipedia [en.wikipedia.org]
- 3. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Core Principle of Wzb117-ppg Uncaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principle, application, and experimental considerations for Wzb117-ppg, a photocaged inhibitor of the glucose transporter 1 (GLUT1). This document is intended for researchers, scientists, and drug development professionals interested in utilizing spatiotemporally controlled inhibition of glucose uptake in cancer cells and other biological systems.
Introduction to Wzb117 and its Photocaged Derivative
Wzb117 is a potent and specific inhibitor of GLUT1, the primary glucose transporter in many cancer cells. By blocking GLUT1, Wzb117 effectively inhibits glucose uptake, leading to a reduction in glycolysis, cell-cycle arrest, and ultimately, cancer cell death.[1][2] Its efficacy has been demonstrated in various cancer cell lines and in vivo models.[1][2]
To enable precise control over the inhibitory activity of Wzb117, a photocaged version, this compound, has been developed.[3][4] This compound incorporates a photolabile protecting group (ppg) that renders the Wzb117 molecule inactive until it is cleaved by exposure to visible light.[3][4] This "uncaging" process allows for the targeted release of the active Wzb117 inhibitor at specific times and locations, providing a powerful tool for studying cellular metabolism and for developing targeted cancer therapies.
The Uncaging Principle: A Photo-Favorskii Rearrangement
The photolabile protecting group employed in this compound is a p-hydroxyphenacyl (pHP) moiety. The uncaging of Wzb117 from its pHP cage is initiated by the absorption of a photon of light, which triggers a chemical reaction known as the photo-Favorskii rearrangement.
The key steps of this process are:
-
Photoexcitation: The pHP group absorbs light, leading to the formation of an excited triplet state.
-
Intramolecular Rearrangement: The excited pHP group undergoes a rapid intramolecular rearrangement, forming a transient spiro-epoxide intermediate.
-
Nucleophilic Attack and Release: In an aqueous environment, water acts as a nucleophile, attacking the spiro-epoxide. This leads to the cleavage of the ester bond connecting the pHP group to the Wzb117 molecule.
-
Product Formation: The uncaging reaction yields the active Wzb117 inhibitor and a p-hydroxyphenylacetic acid byproduct, which is generally considered to be biologically inert.
This uncaging process is highly efficient and occurs rapidly upon light exposure.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of Wzb117 and the properties of this compound.
Table 1: Inhibitory Activity of Wzb117
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (Cell Proliferation) | ~10 µM | A549, MCF-7 | [5] |
| Ki (GLUT1) | 10 µM | - | [6] |
| Ki (GLUT3) | 10 µM | - | [6] |
| Ki (GLUT4) | 0.2 µM | - | [6] |
| Ki (3-O-methylglucose uptake) | 6 µM | Human Erythrocytes | [6] |
Table 2: Properties of this compound
| Parameter | Value | Conditions | Reference(s) |
| Uncaging Wavelength | Visible Light | Cellular environment | [3][4] |
| Photolysis Efficiency | Remarkable | Under visible light irradiation | [4] |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound can be found in the supporting information of the publication by Wang et al. (2024).[3] The general scheme involves the esterification of Wzb117 with a p-hydroxyphenacyl bromide derivative.
In Vitro Uncaging of this compound
The following is a general protocol for the light-induced uncaging of this compound in a cell culture setting, based on the available literature.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium
-
Cells of interest plated in a suitable format (e.g., 96-well plate)
-
A visible light source (e.g., LED lamp or a microscope with a suitable filter)
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the planned assay. Allow the cells to adhere and grow overnight.
-
Compound Incubation: Replace the culture medium with fresh medium containing the desired concentration of this compound. As a control, include wells with vehicle (e.g., DMSO) and wells with active Wzb117. Incubate the plates in the dark to prevent premature uncaging.
-
Photolysis: Expose the designated wells to visible light for a defined period. The optimal wavelength, intensity, and duration of light exposure should be determined empirically for the specific experimental setup and cell type.
-
Post-Irradiation Incubation: Following photolysis, return the plates to the incubator for the desired experimental duration.
-
Assay: Perform the desired downstream assay to assess the effects of the uncaged Wzb117 (e.g., cell viability assay, glucose uptake assay, western blotting).
Mandatory Visualizations
Signaling Pathway of Wzb117 Action
Caption: Signaling pathway of Wzb117 action.
This compound Uncaging Workflow
Caption: this compound uncaging workflow.
Experimental Workflow for Cellular Studies
Caption: Experimental workflow for cellular studies.
References
- 1. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Absolute quantum yield measurements of fluorescent proteins using a plasmonic nanocavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WZB 117 | Glucose Transporters | Tocris Bioscience [tocris.com]
Methodological & Application
WZB117-PPG: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZB117-PPG is a potent and specific inhibitor of the glucose transporter 1 (GLUT1), a key protein involved in cellular glucose uptake. Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect," and therefore upregulate GLUT1 to meet their increased energy demands. By targeting GLUT1, this compound effectively disrupts the energy supply to cancer cells, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1][2] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Data Presentation
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their differential dependence on GLUT1-mediated glucose transport. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| A549 | Non-small cell lung cancer | ~10 | Cell Proliferation Assay | [2] |
| MCF-7 | Breast cancer | ~10 - 42.66 | Cell Proliferation Assay | [1][2] |
| SKOV3 | Ovarian cancer | Not specified, but potent inhibition observed | Cell Growth Assay | [1] |
| OVCAR3 | Ovarian cancer | Not specified, but potent inhibition observed | Cell Growth Assay | [1] |
| A375 | Melanoma | 116.85 | MTT Assay | [3][4] |
| SK-MEL-28 | Melanoma | 113.91 | MTT Assay | [3][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in the signaling pathway affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT1, anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR, anti-Bcl-2, anti-BAX, anti-cleaved caspase-3, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Cancer Cells
This compound inhibits GLUT1, leading to a decrease in intracellular glucose and subsequent ATP depletion. This energy stress activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[5][6] The inhibition of mTOR can lead to cell cycle arrest. Furthermore, the cellular stress induced by this compound can trigger the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins, such as a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX.[5][6] This leads to the activation of caspases and ultimately, apoptosis.
References
- 1. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. WZB117 enhanced the anti-tumor effect of apatinib against melanoma via blocking STAT3/PKM2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Blockade of GLUT1 by WZB117 resensitizes breast cancer cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wzb117-ppg in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wzb117-ppg is a potent and specific small molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2] GLUT1 is frequently overexpressed in a variety of cancer cells and plays a critical role in the increased glucose uptake required to fuel rapid tumor growth, a phenomenon known as the Warburg effect. By competitively inhibiting GLUT1, this compound effectively blocks glucose transport into cancer cells, leading to a cascade of metabolic and cellular consequences.[3][4][5][6] These include the downregulation of glycolysis, a decrease in intracellular ATP levels, and the activation of AMP-activated protein kinase (AMPK).[1][4] Ultimately, this energy crisis induces cell-cycle arrest, senescence, and necrotic cell death in cancer cells.[1][4]
Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. These models exhibit gradients of nutrients, oxygen, and proliferative states, making them more predictive platforms for evaluating the efficacy of anti-cancer therapeutics. This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and inhibiting the function of the GLUT1 glucose transporter. This leads to a significant reduction in the transport of glucose across the cancer cell membrane. The subsequent decrease in intracellular glucose availability disrupts the high glycolytic rate characteristic of many tumors, resulting in diminished ATP production. The cellular energy sensor, AMPK, is activated in response to the low ATP levels, triggering a signaling cascade that halts cell cycle progression and can ultimately lead to cell death.
Data Presentation
The following tables summarize key quantitative data for this compound from various studies. It is important to note that optimal concentrations and incubation times should be empirically determined for each specific 3D cell culture model and cell line.
Table 1: In Vitro Efficacy of this compound in 2D Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| A549 | Lung Cancer | ~10 | 48 | [1] |
| MCF-7 | Breast Cancer | ~10 | 48 | [1] |
Table 2: Recommended Concentration Range for 3D Spheroid Studies
| Study Type | Cell Type | Concentration Range (µM) | Observation | Reference |
| Self-renewal capacity | Pancreatic, Ovarian, Glioblastoma CSCs | 2 - 10 | Non-toxic concentrations that inhibit spheroid formation | [7] |
| Dose-response | General Cancer Cell Spheroids | 1 - 100 | To be determined empirically | N/A |
Experimental Protocols
Protocol 1: Formation of Cancer Cell Spheroids
This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well in 100 µL).
-
Pipette 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 days to allow spheroid formation.
-
Monitor spheroid formation and morphology daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed cancer cell spheroids in a ULA plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Observe and document any morphological changes in the spheroids (e.g., size, compaction, signs of cell death) using an inverted microscope at regular intervals.
Protocol 3: Spheroid Viability Assessment (ATP Assay)
This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) to determine the viability of spheroids.
Materials:
-
This compound treated spheroids in a ULA plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate compatible with a luminometer
-
Luminometer
Procedure:
-
Equilibrate the ULA plate with spheroids and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of the culture medium.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Glucose Uptake Assay in 3D Spheroids
This protocol is adapted for 3D models using a fluorescent glucose analog (e.g., 2-NBDG).
Materials:
-
This compound treated spheroids
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Following this compound treatment, carefully wash the spheroids twice with warm, glucose-free medium.
-
Add glucose-free medium containing 2-NBDG (e.g., 100 µM) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the spheroids three times with ice-cold PBS to remove excess 2-NBDG.
-
Measure the fluorescence intensity using a plate reader or visualize and quantify the fluorescence using a microscope.
-
Normalize the fluorescence signal to the spheroid size or protein content.
Protocol 5: Lactate Production Assay in 3D Spheroids
This protocol measures the amount of lactate secreted into the culture medium.
Materials:
-
This compound treated spheroids
-
Culture medium supernatant
-
Commercially available lactate assay kit (colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Procedure:
-
At the end of the this compound treatment period, carefully collect the culture medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the lactate production to the spheroid size or protein content.
Conclusion
The use of this compound in 3D cell culture models provides a more physiologically relevant system to evaluate the therapeutic potential of targeting glucose metabolism in cancer. The protocols outlined in this document offer a framework for researchers to investigate the effects of this compound on spheroid growth, viability, and metabolic activity. It is recommended that each assay be optimized for the specific cell line and 3D culture system being utilized to ensure robust and reproducible results. These studies will contribute to a deeper understanding of the role of GLUT1 in tumor biology and the development of novel anti-cancer strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Spatiotemporal Control of GLUT1 Inhibition using the Photocaged Compound Wzb117-ppg
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wzb117 is a potent inhibitor of the glucose transporter 1 (GLUT1), a key protein involved in cellular glucose uptake. By blocking GLUT1, Wzb117 effectively reduces the glucose supply to cells, leading to a cascade of metabolic changes that can induce cell cycle arrest and inhibit cell growth. This mechanism makes it a valuable tool for cancer research, as many cancer cells exhibit a high rate of glycolysis and are heavily dependent on glucose for survival (the Warburg effect).
To provide precise spatiotemporal control over GLUT1 inhibition, the photocaged version, Wzb117-ppg, has been developed. This compound incorporates a photolabile protecting group (ppg) that renders the Wzb117 molecule inactive. Upon illumination with a specific wavelength of light, this protecting group is cleaved, releasing the active Wzb117 and initiating its inhibitory effect on GLUT1. This "on-demand" activation allows for targeted inhibition in specific cells, tissues, or at specific time points during an experiment, minimizing off-target effects and enabling more refined studies of metabolic pathways.
Light Source and Wavelength for this compound Activation
This compound is engineered to be activated by visible light irradiation . This feature is advantageous as visible light is generally less phototoxic to cells compared to UV light, which is often used for other photocaged compounds. The activation process involves the photolysis of the protecting group, leading to the release of the active WZB117 inhibitor.
Table 1: Photoactivation Parameters for this compound
| Parameter | Specification |
| Light Source | Visible Light Lamp or LED |
| Wavelength | Visible Light Spectrum |
| Power Density | To be optimized based on experimental setup |
| Irradiation Time | To be optimized based on desired activation level |
Note: The optimal power density and irradiation time should be determined empirically for each specific experimental setup to achieve the desired concentration of uncaged Wzb117.
Mechanism of Action
The activation of this compound and its subsequent inhibition of GLUT1 follow a clear, sequential pathway.
Figure 1. Activation and inhibitory pathway of this compound.
Quantitative Data Summary
The parent compound, Wzb117, has been characterized in various cancer cell lines. This data provides a baseline for the expected efficacy following the photoactivation of this compound.
Table 2: In Vitro Efficacy of Wzb117
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~10 | [1] |
| MCF7 | Breast Cancer | ~10 | [1] |
Experimental Protocols
Protocol 1: In Vitro Photoactivation of this compound and Assessment of GLUT1 Inhibition
This protocol describes the procedure for activating this compound in a cancer cell culture and measuring the resulting inhibition of glucose uptake.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Appropriate cell culture medium and supplements
-
Visible light source with a defined wavelength spectrum
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) or other fluorescent glucose analog
-
Flow cytometer or fluorescence microscope
-
96-well plate (black, clear bottom for fluorescence measurements)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (active Wzb117).
-
Photoactivation: Expose the designated wells to a visible light source for a predetermined amount of time. The optimal irradiation time should be determined empirically. Keep a set of this compound-treated wells in the dark as a negative control.
-
Incubation: Incubate the cells for the desired period post-activation to allow for the inhibitory effect to take place.
-
Glucose Uptake Assay:
-
Wash the cells with warm PBS.
-
Add a medium containing the fluorescent glucose analog (e.g., 2-NBDG) and incubate for 30-60 minutes.
-
Wash the cells with cold PBS to remove the excess fluorescent analog.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis: Quantify the fluorescence in each well. A decrease in fluorescence in the light-exposed, this compound-treated wells compared to the dark-treated and vehicle control wells indicates the inhibition of glucose uptake.
Figure 2. Experimental workflow for in vitro photoactivation of this compound.
Protocol 2: Assessing the Impact of Activated this compound on Cell Viability
This protocol outlines a method to determine the cytotoxic effects of photo-activated this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Visible light source
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well plate (clear)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle and positive controls.
-
Photoactivation: Irradiate the designated wells with visible light. Keep a parallel plate or set of wells in the dark.
-
Incubation: Incubate the cells for a period of 24, 48, or 72 hours post-activation.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves to determine the IC50 value for the photo-activated this compound.
Signaling Pathway Perturbation
The inhibition of GLUT1 by activated Wzb117 triggers a cascade of downstream signaling events, primarily due to the resulting energy stress. A key player in this response is the AMP-activated protein kinase (AMPK).
Figure 3. Downstream signaling consequences of GLUT1 inhibition by Wzb117.
Conclusion
This compound offers a powerful approach to study the effects of acute and localized glucose deprivation in a highly controlled manner. The use of visible light for activation enhances its utility in live-cell imaging and in vivo applications where minimizing phototoxicity is crucial. The protocols and data presented here provide a foundation for researchers to incorporate this innovative tool into their studies on cancer metabolism and drug development.
References
Application Notes and Protocols for Wzb117-ppg in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wzb117 is a potent and selective inhibitor of the glucose transporter 1 (GLUT1), a key protein involved in cellular glucose uptake. By targeting GLUT1, Wzb117 effectively disrupts the glycolytic pathway, leading to reduced cancer cell growth, cell-cycle arrest, and apoptosis.[1][2] This makes it a valuable tool for cancer research and a potential therapeutic agent. Wzb117-ppg is a derivative of Wzb117, noted for its remarkable photolysis efficiency and cytotoxicity to cancer cells under visible light irradiation, suggesting potential applications in photodynamic therapy.[3][4][5] These notes provide a comprehensive guide to the optimal in vitro concentrations and experimental protocols for Wzb117 and its derivatives.
Data Presentation: Quantitative Summary
The optimal concentration of Wzb117 for in vitro studies is highly dependent on the cell line and the specific experimental endpoint. Below is a summary of reported IC50 values and effective concentrations from various studies.
Table 1: IC50 Values of Wzb117 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Various Cancer Cells | General | ~0.6 | Glucose Transport | [2] |
| A549 | Lung Cancer | ~10 | Cell Proliferation | [6] |
| MCF-7 | Breast Cancer | ~10 | Cell Proliferation | [6] |
| A375 | Melanoma | 116.85 | Cell Viability (48h) | [7] |
| SK-MEL-28 | Melanoma | 113.91 | Cell Viability (48h) | [7] |
Table 2: Effective Concentrations of Wzb117 for Mechanistic Studies
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| A549, MCF-7 | 10 | 24 or 48 hours | Decreased Glut1 protein, intracellular ATP, and glycolytic enzymes; cell-cycle arrest, senescence, and necrosis. | [6] |
| Human Erythrocytes | 6 (Ki) | N/A | Inhibition of 3-O-methylglucose (3MG) uptake. | |
| HEK293 (expressing GLUTs) | 0.2 (Ki, GLUT4), 10 (Ki, GLUT1 & GLUT3) | N/A | Inhibition of glucose transport. | |
| A549 | 30 | Up to 120 minutes | Rapid and complete inhibition of glucose transport. | [8][9] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Wzb117 on cancer cell lines.
Materials:
-
Wzb117 stock solution (dissolved in DMSO, see solubility notes below)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Wzb117 in complete medium. A starting range of 1 µM to 100 µM is recommended. Remove the old medium from the wells and add 100 µL of the Wzb117-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[10]
Western Blot Analysis for GLUT1 and Downstream Signaling
This protocol outlines the procedure to assess changes in protein expression following Wzb117 treatment.
Materials:
-
Wzb117-treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT1, anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the desired concentration of Wzb117 for the specified time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Glucose Uptake Assay
This protocol measures the direct effect of Wzb117 on cellular glucose transport.
Materials:
-
Wzb117
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Glucose-free medium
-
Ice-cold PBS
-
Scintillation counter or plate reader
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with glucose-free medium and then incubate with Wzb117 at the desired concentration (e.g., 10-30 µM) for a short period (e.g., 15-30 minutes).
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to the wells and incubate for a defined time (e.g., 10-30 minutes).
-
Washing: Stop the uptake by washing the cells rapidly three times with ice-cold PBS.
-
Quantification: Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
Mandatory Visualizations
Signaling Pathway of Wzb117 Action
Caption: Wzb117 inhibits GLUT1, leading to decreased glucose uptake and ATP production, which in turn activates AMPK and inhibits mTOR signaling, ultimately causing cell cycle arrest and reduced cell proliferation.
General Experimental Workflow for In Vitro Testing of Wzb117
Caption: A general workflow for the in vitro evaluation of Wzb117, from stock solution preparation to data analysis and determination of optimal concentrations.
Solubility and Stock Solution Preparation
Wzb117 is soluble in organic solvents such as DMSO and ethanol.[13] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mg/mL).[13] This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Aqueous solutions of Wzb117 are not recommended for storage for more than one day.[13]
Conclusion
Wzb117 and its derivative this compound are powerful tools for studying cancer metabolism and developing novel anti-cancer therapies. The optimal concentration for in vitro studies typically ranges from the sub-micromolar to the low micromolar range, depending on the cell line and experimental design. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize these compounds in their in vitro investigations. Careful optimization of concentration and treatment time for each specific cell line and assay is crucial for obtaining reliable and reproducible results.
References
- 1. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WZB117-PPG_TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchhub.com [researchhub.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Wzb117-ppg Treatment in A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wzb117-ppg is a potent inhibitor of the glucose transporter 1 (GLUT1), which is frequently overexpressed in various cancer cells, including the A549 non-small cell lung cancer cell line. By targeting GLUT1, this compound disrupts glucose uptake and downstream metabolic pathways that are critical for cancer cell proliferation and survival. These application notes provide a comprehensive overview of the effects of this compound on A549 cells, including its impact on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental assays are also provided to facilitate further research and drug development efforts.
Mechanism of Action
Wzb117, a structural analog of this compound, exerts its anticancer effects by inhibiting GLUT1-mediated glucose transport. This leads to a reduction in intracellular glucose levels, which in turn downregulates glycolysis, a key metabolic pathway for energy production in cancer cells. The disruption of glycolysis results in decreased intracellular ATP levels, leading to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells. Activated AMPK then modulates downstream signaling pathways, ultimately leading to cell cycle arrest, senescence, and necrotic cell death.
Data Presentation
Table 1: In Vitro Efficacy of Wzb117 in A549 Cells
| Parameter | Value | Reference |
| Cell Proliferation IC50 | ~10 µM | |
| Glucose Uptake IC50 | 0.5 µM |
Table 2: Effects of Wzb117 Treatment on A549 Cell Metabolism and Signaling
| Parameter | Effect | Reference |
| GLUT1 Protein Levels | Decrease | |
| Intracellular ATP Levels | Decrease | |
| Glycolytic Enzyme Levels | Decrease | |
| AMPK Activation | Increase | |
| Cyclin E2 Levels | Decline | |
| Phosphorylated Retinoblastoma | Decline |
Mandatory Visualizations
Caption: Signaling pathway of this compound in A549 lung cancer cells.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
A549 Cell Culture
The A549 cell line, a human lung adenocarcinoma cell line, is typically cultured in a humidified incubator at 37°C with 5% CO2.
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Growth Medium: F-12K nutrient mixture supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Subculture: When cells reach 70-90% confluency, they are detached using Trypsin-EDTA solution. The trypsin is neutralized with complete growth medium, and the cells are centrifuged and resuspended in fresh medium for passaging.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
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Cell Seeding: Seed A549 cells (1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.
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Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time (e.g., 24 or 48 hours).
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MTT Addition: Four hours before the end of the incubation, add 10 µl of MTT solution (10 mg/ml) to each well.
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Solubilization: After the incubation, add 100 µl of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
Apoptosis (Annexin V-FITC) Assay
This assay is used to detect early apoptotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
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Cell Harvesting: Harvest cells after treatment and wash them with cold phosphate-buffered saline (PBS).
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Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
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Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
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Analysis: Add 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Cell Cycle (Propidium Iodide) Analysis
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the analysis of cell cycle distribution.
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Cell Harvesting and Fixation: Harvest cells and wash them with PBS. Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 1 hour.
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Washing: Wash the fixed cells twice with PBS.
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RNase Treatment: To ensure only DNA is stained, treat the cell pellet with RNase A solution.
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PI Staining: Add PI staining solution to the cell pellet and incubate at room temperature for 5 to 10 minutes.
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Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 single cells. Use a dot plot to gate out doublets and clumps.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
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Cell Lysis: Wash treated A549 cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Application Notes & Protocols: Spatiotemporal Control of GLUT1 Inhibition via Wzb117-ppg Photolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: WZB117 is a potent small-molecule inhibitor of the glucose transporter 1 (GLUT1), a key protein responsible for basal glucose uptake in many cell types and often overexpressed in cancer cells.[1][2] By blocking GLUT1, WZB117 disrupts glycolysis, leading to reduced intracellular ATP, cell-cycle arrest, and eventual cell death, making it a valuable tool for cancer metabolism research.[3][4] To overcome the limitations of systemic inhibition and enable precise experimental control, a photocaged version, Wzb117-ppg, has been developed.[5] This molecule remains biologically inert until activated by light. Upon illumination with visible light, this compound undergoes photolysis, releasing the active WZB117 inhibitor in a spatiotemporally controlled manner.[5][6] This allows researchers to study the acute effects of glucose deprivation in specific cells or tissues with high precision.
These application notes provide a detailed overview of the experimental setup and protocols for the photolysis of this compound.
Mechanism of Action
Upon photoactivation, the released WZB117 competitively inhibits GLUT1 at the exofacial sugar binding site.[7] This initiates a cascade of cellular events stemming from the disruption of glucose metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Wzb117-ppg solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WZB117 and its derivatives, such as WZB117-PPG. These small molecules are potent inhibitors of the glucose transporter 1 (GLUT1) and are valuable tools in cancer research. However, their hydrophobic nature can present solubility challenges in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the difference between WZB117 and this compound?
WZB117 is a known irreversible inhibitor of GLUT1, which blocks glucose transport in cancer cells.[1][2] this compound is a related compound, also a GLUT1 inhibitor, which has been developed for photochemically controlled release, allowing for more precise spatial and temporal control of its activity in experimental systems.[3][4][5] While the core mechanism of GLUT1 inhibition is the same, the PPG moiety in this compound allows for light-activated release of the inhibitor.
It is important to distinguish WZB117 from WZ4002, which is a distinct inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), particularly mutants like T790M.[6][7][8][9][10][11][12][13]
Q2: I am seeing precipitation of WZB117 in my cell culture medium after dilution from a DMSO stock. What is causing this and how can I prevent it?
This is a common issue due to the low aqueous solubility of WZB117.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.
Troubleshooting Steps:
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Reduce the final concentration of DMSO: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
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Use a pre-warmed medium: Adding the drug solution to a pre-warmed medium (37°C) can sometimes help to keep the compound in solution.
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Increase the volume of the final dilution: A larger final volume for the same drug concentration can help to keep the compound dissolved.
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Consider serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
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Use a solubilizing agent: For in vivo studies or in specific in vitro experiments, co-solvents or excipients like PEG300, Tween 80, or corn oil can be used to improve solubility.[3]
Q3: What solvents are recommended for preparing WZB117 stock solutions?
WZB117 is soluble in several organic solvents.[1][2] The choice of solvent will depend on your experimental needs and the tolerance of your cell line.
Quantitative Solubility Data
| Solvent | Solubility of WZB117 | Solubility of WZ4002 (for reference) |
| DMSO | ~20 mg/mL[1][2], 73 mg/mL[14], ≥18.4 mg/mL[15] | ~13 mg/mL[7], 54.33 mg/mL[16], Soluble to 10 mM[11] |
| DMF | ~20 mg/mL[1][2] | 50.0 mg/mL[16] |
| Ethanol | ~10 mg/mL[1] | 1.0 mg/mL[16], 73 mg/mL[14] |
| Water | Sparingly soluble/Insoluble[1][14] | Insoluble |
Note: The solubility of this compound is expected to be similar to WZB117 in organic solvents, but it is always recommended to perform a small-scale test.
Experimental Protocols
Protocol for Preparing WZB117 Stock Solution
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Weighing: Accurately weigh a small amount of WZB117 powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][14][17] Stored properly, the solid compound is stable for at least 4 years at -20°C.[1][2]
Signaling Pathways and Experimental Workflows
WZB117 Mechanism of Action
WZB117 inhibits the GLUT1 transporter, which is responsible for the uptake of glucose into the cell. This leads to a depletion of intracellular glucose, resulting in reduced glycolysis, lower ATP production, and ultimately, cell cycle arrest and apoptosis.[1][17][18][19]
Caption: WZB117 inhibits GLUT1, blocking glucose transport and ATP production.
Experimental Workflow for Assessing WZB117 Solubility in Cell Culture
Caption: A workflow for testing WZB117 solubility in cell culture media.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | GLUT1抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WZ 4002 | EGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. glpbio.com [glpbio.com]
- 16. medkoo.com [medkoo.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting incomplete Wzb117-ppg photolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Wzb117-ppg, a photocaged inhibitor of the glucose transporter 1 (GLUT1). Incomplete photolysis can lead to ambiguous results; this guide offers solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemically modified version of Wzb117, a potent GLUT1 inhibitor. The "ppg" (photolabile protecting group) renders the molecule inactive until it is cleaved by exposure to a specific wavelength of light. Upon illumination, the active Wzb117 is released, allowing for precise spatiotemporal control of GLUT1 inhibition.[1][2] This is particularly useful for studying the acute effects of glucose deprivation on cellular processes.[3]
Q2: What are the expected cellular effects after successful photolysis of this compound?
A2: Successful uncaging of Wzb117 leads to the inhibition of glucose transport.[4] This primary effect triggers a cascade of downstream cellular responses, including:
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A decrease in intracellular ATP levels.[5]
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A reduction in glycolysis, leading to lower extracellular lactate levels.[5]
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Activation of the AMP-activated protein kinase (AMPK) pathway due to energy stress.[6]
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Inhibition of the mTOR signaling pathway, downstream of AMPK.[6]
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Induction of cell-cycle arrest, senescence, and in some cases, necrosis or apoptosis.[4][7]
Q3: Is the caged this compound completely biologically inert before photolysis?
A3: Ideally, a caged compound should be inert before light activation.[8] However, it is crucial to perform control experiments where cells are treated with this compound but not exposed to light (a "dark control") to assess any residual activity or off-target effects of the caged compound itself.
Q4: What is the stability of this compound in solution?
A4: Stock solutions of Wzb117 are typically stable for extended periods when stored correctly (e.g., at -20°C or -80°C in DMSO).[4][9] For this compound, it is crucial to protect it from ambient light to prevent premature uncaging. Prepare aliquots to minimize freeze-thaw cycles.
Troubleshooting Incomplete Photolysis
Incomplete photolysis is a common issue that can significantly impact experimental outcomes. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| No or minimal biological effect observed after illumination. | 1. Inadequate Light Source: Incorrect wavelength, insufficient power density, or misaligned light path. | - Verify that the light source emits at the optimal wavelength for this compound cleavage. - Measure the power density at the sample plane to ensure it meets the recommended values (see Table 1). - Ensure the light path is correctly aligned and focused on the sample. |
| 2. Incorrect Exposure Time: The duration of illumination is too short to cleave a sufficient amount of the caged compound. | - Increase the illumination time in increments. Perform a time-course experiment to determine the optimal duration for your specific setup and cell type. | |
| 3. This compound Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to light, multiple freeze-thaw cycles). | - Use a fresh aliquot of this compound. - Confirm the integrity of your stock solution via analytical methods if possible. - Always store this compound protected from light. | |
| 4. Sub-optimal Buffer/Media Conditions: The pH or other components of the experimental buffer may affect photolysis efficiency. | - Ensure the pH of your buffer/media is within the optimal range for the experiment. While most photolabile protecting groups are stable in physiological buffers, extreme pH values can affect their stability and photolysis. | |
| High variability between experiments. | 1. Inconsistent Light Delivery: Fluctuations in lamp output, or inconsistent sample positioning. | - Allow the light source to warm up and stabilize before each experiment. - Use a power meter to check for consistent output. - Utilize a fixed sample holder to ensure consistent positioning relative to the light source. |
| 2. Cell Culture Inconsistencies: Variations in cell density, passage number, or overall health. | - Maintain consistent cell seeding densities. - Use cells within a defined passage number range. - Regularly monitor cell health and morphology. | |
| Signs of phototoxicity observed (e.g., membrane blebbing, cell detachment). | 1. Light Intensity is Too High: Excessive power density can cause cellular damage independent of the uncaged compound.[5] | - Reduce the power density of the light source. - Decrease the exposure time. - Consider using a longer wavelength for uncaging if your photolabile protecting group allows, as longer wavelengths are generally less damaging to cells.[10] |
| 2. Formation of Reactive Photolysis Byproducts: The cleavage of the caging group can sometimes generate reactive molecules that are toxic to cells. | - Include a "light-only" control (cells exposed to the same illumination protocol without this compound) to assess phototoxicity from the light source alone. - If byproducts are suspected, reducing the concentration of this compound may mitigate the effect. |
Data Presentation
Table 1: Recommended Parameters for this compound Photolysis
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | 405 nm - 455 nm | This compound is designed for cleavage with visible light.[3][4] |
| Power Density | 10 - 20 mW/cm² | This is a starting point and may require optimization.[7] |
| Exposure Duration | 30 - 60 minutes | Dependent on power density and desired level of uncaging.[7] |
| This compound Concentration | 5 - 20 µM | Should be optimized for your cell line and experimental goals. |
| Solvent for Stock Solution | DMSO | Prepare a concentrated stock (e.g., 10-20 mM) and dilute to the final concentration in media.[4] |
Note: The precise quantum yield for this compound photolysis is not publicly available. The efficiency of uncaging is a product of the molar extinction coefficient at the chosen wavelength and the quantum yield.
Experimental Protocols
Protocol 1: this compound Photolysis in Cell Culture
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Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) and allow them to adhere and reach the desired confluency (typically 60-80%).
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Preparation of this compound solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. Protect this solution from light.
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Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium.
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Incubation (Dark): Incubate the cells with this compound for a sufficient time to allow for compound uptake (e.g., 1-2 hours). This step should be performed in the dark.
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Control Groups:
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Negative Control: Cells treated with vehicle (e.g., DMSO) and not illuminated.
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Dark Control: Cells treated with this compound but not illuminated.
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Light-Only Control: Cells treated with vehicle and illuminated.
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Positive Control: Cells treated with active (non-caged) Wzb117.
-
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Photolysis: Expose the designated plates/wells to the light source with the specified wavelength and power density for the predetermined duration.
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Post-Illumination Incubation: Following illumination, return the cells to the incubator for the desired experimental period (e.g., 24, 48, 72 hours).
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Downstream Analysis: Perform assays to assess the effects of Wzb117, such as cell viability assays, western blotting for signaling proteins, or metabolic assays.
Protocol 2: Assessment of GLUT1 Inhibition via Lactate Production
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Perform the this compound photolysis experiment as described in Protocol 1.
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At the desired time point post-illumination, collect the cell culture medium from each well.
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Centrifuge the medium to pellet any detached cells or debris.
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Use a commercial lactate assay kit to measure the lactate concentration in the supernatant, following the manufacturer's instructions.
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Normalize the lactate concentration to the cell number or total protein content in the corresponding well. A decrease in lactate production is indicative of GLUT1 inhibition.
Protocol 3: Western Blot for AMPK Activation
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Following this compound photolysis and post-illumination incubation, wash the cells with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the ratio of phosphorylated AMPK to total AMPK indicates pathway activation.[11][12]
Visualizations
Caption: Troubleshooting workflow for incomplete this compound photolysis.
Caption: Signaling pathway activated by Wzb117 photolysis.
References
- 1. Photosynthesis - Wikipedia [en.wikipedia.org]
- 2. Conditionally Activatable Visible-Light Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of visible light-activatable photocaged peroxides for optical control of ROS-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Glut1 by WZB117 sensitizes radioresistant breast cancer cells to irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of GLUT1 by WZB117 resensitizes breast cancer cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the facilitative glucose transporter GLUT1 inhibits the self-renewal and tumor-initiating capacity of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of visible-light-activatable photocaged PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Effects of New Glucose Transporter (GLUT-1) and Lactate Dehydrogenase-A (LDH-A) Inhibitors against Chemoresistant Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
potential off-target effects of Wzb117-ppg
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of WZB117-ppg (WZB117). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of WZB117?
A1: The primary target of WZB117 is the glucose transporter 1 (GLUT1). It acts as a competitive inhibitor of GLUT1-mediated glucose uptake.[1][2][3]
Q2: What are the known off-targets of WZB117?
A2: WZB117 has been shown to inhibit other glucose transporter isoforms, namely GLUT3 (neuronal glucose transporter) and GLUT4 (insulin-sensitive glucose transporter).[1][2][4][5] It displays significantly higher potency against GLUT4 compared to GLUT1 and GLUT3.[1][4][5]
Q3: What are the potential physiological consequences of WZB117's off-target activity?
A3: Inhibition of GLUT3 and GLUT4 can lead to several physiological effects. Inhibition of GLUT3 may perturb central and peripheral neurometabolic functions.[1] High-affinity inhibition of GLUT4 in muscle and fat cells can lead to hyperglycemia and has been observed to cause lipodystrophy in mice.[1][5] In vivo studies in mice have also reported weight loss, with most of the loss occurring in fat tissue, and changes in lymphocyte and platelet counts, although these remained within normal ranges.[6]
Q4: Can WZB117 induce cytotoxicity in non-cancerous cells?
A4: Studies have shown that WZB117 exhibits greater growth inhibition in cancer cell lines (e.g., A549 lung cancer, MCF7 breast cancer) compared to their non-tumorigenic counterparts (e.g., NL20 lung, MCF12A breast).[6][7] However, at higher concentrations or with prolonged exposure, cytotoxicity in normal cells can occur. One study indicated that WZB117 monotherapy could lead to a predominance of necrotic cells, suggesting potential toxicity.
Q5: Are there any observed effects of WZB117 on neuronal cells?
A5: Yes, a study using the human neuroblastoma cell line SH-SY5Y found that WZB117 exposure led to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and intracellular accumulation of amyloid-beta peptide (Aβ42).[8] These findings suggest potential neurotoxic effects and warrant caution when using WZB117 in neuroscience research.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in Control (Non-Cancerous) Cell Lines
Possible Cause: Off-target inhibition of essential glucose transporters (e.g., GLUT3, GLUT4) or other cellular targets.
Troubleshooting Steps:
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Titrate WZB117 Concentration: Determine the IC50 of WZB117 in your specific non-cancerous cell line. Use the lowest effective concentration for your experiments to minimize off-target effects.
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Use Appropriate Controls: Include a well-characterized non-cancerous cell line with known WZB117 sensitivity as a reference.
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Monitor Glucose Uptake: Confirm that the observed cytotoxicity correlates with the inhibition of glucose uptake in your control cells.
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Assess Mitochondrial Health: Use assays such as MTT or Seahorse to evaluate mitochondrial function and rule out mitochondrial toxicity as a primary cause of cell death.
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Consider Alternative GLUT1 Inhibitors: If off-target effects are persistent and problematic, consider using a more selective GLUT1 inhibitor, such as BAY-876, which has a reported selectivity of over 100-fold against GLUT2, GLUT3, and GLUT4.[9]
Issue 2: Inconsistent or Unexplained Results in Neuronal Cell Cultures
Possible Cause: Off-target effects on neuronal glucose transport (GLUT3 inhibition) and induction of cellular stress pathways.
Troubleshooting Steps:
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Monitor Neuronal Viability: Perform detailed viability and apoptosis assays to assess the health of your neuronal cultures upon WZB117 treatment.
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Measure ROS Production: Use fluorescent probes (e.g., DCFDA) to quantify reactive oxygen species levels.
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Assess Amyloid-beta Levels: If relevant to your research, measure intracellular and extracellular amyloid-beta levels.
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Supplement with Alternative Energy Sources: Co-treatment with β-hydroxybutyrate has been shown to ameliorate the toxic effects of WZB117 in SH-SY5Y cells and may serve as a useful control to confirm that the observed effects are due to glucose hypometabolism.[8]
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Use Lower Concentrations: Neuronal cells can be particularly sensitive to disruptions in glucose metabolism. Use a concentration of WZB117 that is sufficient to inhibit GLUT1 in your experimental model without causing significant neuronal toxicity.
Issue 3: In Vivo Studies Show Unexpected Toxicity (e.g., weight loss, hyperglycemia)
Possible Cause: Inhibition of GLUT4 in adipose and muscle tissues, and potentially other off-target effects.
Troubleshooting Steps:
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Monitor Blood Glucose Levels: Regularly measure blood glucose levels in treated animals to assess the impact on systemic glucose homeostasis.
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Assess Body Composition: Monitor changes in body weight and composition (e.g., fat mass vs. lean mass) throughout the study.
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Perform Hematological Analysis: Conduct complete blood counts to monitor for any adverse effects on blood cell populations.[6]
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Consider Dose Reduction or Alternative Dosing Schedules: If toxicity is observed, reducing the dose or altering the dosing frequency may mitigate off-target effects while maintaining on-target efficacy.
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Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify any signs of toxicity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of WZB117 against Glucose Transporter Isoforms
| Target | Cell Line | Assay | Ki(app) (μM) | Reference |
| GLUT1 | Human Erythrocytes | 3-O-methylglucose uptake | 6 | [1] |
| GLUT1 | HEK293 | 2-deoxy-d-glucose uptake | ~10 | [1][4] |
| GLUT3 | HEK293 | 2-deoxy-d-glucose uptake | ~10 | [1][4] |
| GLUT4 | HEK293 | 2-deoxy-d-glucose uptake | 0.2 | [1][4] |
Table 2: In Vitro Cytotoxicity of WZB117 in Cancer vs. Non-Cancerous Cell Lines
| Cell Line (Cancer) | IC50 (μM) | Cell Line (Non-Cancerous) | IC50 (μM) | Reference |
| A549 (Lung Cancer) | ~10 | NL20 (Lung) | Significantly Higher | [6][7] |
| MCF7 (Breast Cancer) | ~10 | MCF12A (Breast) | Significantly Higher | [6] |
| H1299 (Lung Cancer) | Not specified | HEK293 | > 10 | [6] |
Experimental Protocols
Protocol 1: Assessing the Selectivity of WZB117 against Different Glucose Transporter Isoforms
Objective: To determine the inhibitory potency (Ki(app) or IC50) of WZB117 against various GLUT isoforms.
Methodology:
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Cell Culture: Culture HEK293 cells that are stably transfected to express individual human glucose transporter isoforms (e.g., GLUT1, GLUT2, GLUT3, GLUT4).
-
Glucose Uptake Assay:
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Seed the transfected cells in 96-well plates and grow to confluence.
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Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
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Pre-incubate the cells with varying concentrations of WZB117 for a specified time (e.g., 15-30 minutes).
-
Initiate glucose uptake by adding a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or 3-O-methyl-D-[14C]glucose) and the corresponding concentration of WZB117.
-
After a short incubation period (e.g., 5-10 minutes), terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of glucose uptake for each WZB117 concentration.
-
Normalize the data to the vehicle control (e.g., DMSO).
-
Plot the normalized uptake rate against the logarithm of the WZB117 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
If using varying substrate concentrations, a Dixon plot can be used to determine the Ki(app).
-
Visualizations
Caption: On-target signaling pathway of WZB117.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WZB 117 | Glucose Transporters | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
optimizing light exposure for Wzb117-ppg uncaging
Welcome to the technical support center for WZB117-ppg, a photocaged inhibitor of Glucose Transporter 1 (GLUT1). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their light-exposure experiments for the precise spatiotemporal control of WZB117 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a modified version of WZB117, a known inhibitor of the GLUT1 glucose transporter. The "ppg" stands for a photoremovable protecting group. This group renders the WZB117 molecule inactive until it is exposed to a specific wavelength of light. Upon illumination, the protecting group is cleaved, releasing the active WZB117, which can then bind to and inhibit GLUT1. This allows for precise control over when and where the inhibitory effect on glucose uptake occurs.
Q2: What is the optimal wavelength of light for uncaging this compound?
A2: this compound is designed to be uncaged using visible light, which is less damaging to cells than UV light. The recommended wavelength for efficient uncaging is 455 nm .
Q3: What is the general mechanism of this compound uncaging and subsequent GLUT1 inhibition?
A3: The process involves a light-induced chemical reaction that removes the protecting group from the WZB117 molecule. Once uncaged, the active WZB117 can bind to GLUT1, blocking the transport of glucose into the cell. This leads to a state of glucose deprivation, which can induce cell-cycle arrest and inhibit the growth of cancer cells that are highly dependent on glycolysis.
Signaling Pathway of WZB117 Action
Caption: Mechanism of this compound uncaging and GLUT1 inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitory effect after light exposure. | Incomplete uncaging: Insufficient light intensity or duration. | Increase the light exposure time or the intensity of the 455 nm light source. Ensure the light path is not obstructed. |
| Incorrect wavelength: The light source is not emitting at the optimal 455 nm wavelength. | Verify the emission spectrum of your light source using a spectrometer. | |
| Degradation of this compound: Improper storage or handling of the compound. | Store this compound protected from light and at the recommended temperature. Prepare fresh solutions for each experiment. | |
| High background activity (inhibition without light). | Spontaneous hydrolysis: The photocage may be unstable in the experimental medium. | Prepare fresh solutions of this compound immediately before use. Minimize the time the compound is in aqueous solution before the experiment. |
| Impure compound: The this compound stock may contain some uncaged WZB117. | Ensure the purity of your this compound stock using appropriate analytical methods like HPLC. | |
| Cell death or stress observed in control (no light) and illuminated groups. | Compound cytotoxicity: The concentration of this compound may be too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell type. |
| Cell death or stress observed only in the illuminated group. | Phototoxicity: The light intensity or duration is too high, causing cellular damage. | Reduce the light intensity or exposure time. Include a "light-only" control group (cells exposed to the same light dose without this compound) to assess phototoxicity. |
Experimental Protocols
General Experimental Workflow for this compound Uncaging
Caption: A typical experimental workflow for this compound uncaging experiments.
Protocol 1: In Vitro Uncaging and Cell Viability Assay
-
Cell Seeding: Seed your target cancer cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound. Include appropriate controls: vehicle control (medium with the same percentage of DMSO), this compound without light exposure, and a positive control with active WZB117.
-
Incubation: Incubate the plate in the dark for a predetermined period (e.g., 1-4 hours) to allow for compound uptake.
-
Light Exposure: Expose the designated wells to 455 nm light using a suitable light source (e.g., LED array, fluorescence microscope). The duration and intensity of the light should be optimized for your specific experimental setup.
-
Post-Illumination Incubation: Return the plate to the incubator and incubate for a period relevant to your assay (e.g., 24-72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a commercial cell viability kit.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Uncaging Wavelength | 455 nm | Visible light to minimize phototoxicity. |
| Typical this compound Concentration | 1-20 µM | Optimal concentration should be determined empirically for each cell line. |
| Light Source | LED, fluorescence microscope with appropriate filter sets | Ensure uniform illumination across the sample. |
| Light Intensity | Variable | Should be optimized to achieve efficient uncaging without causing phototoxicity. A starting point could be in the range of 1-10 J/cm². |
| Exposure Duration | Variable | Dependent on light intensity. Typically ranges from seconds to minutes. |
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in this compound experiments.
Technical Support Center: Control Experiments for Wzb117 Studies with a Focus on the Pentose Phosphate Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Wzb117, a potent Glucose Transporter 1 (GLUT1) inhibitor, in studies related to the pentose phosphate pathway (PPP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Wzb117?
A1: Wzb117 is a small molecule inhibitor that primarily targets Glucose Transporter 1 (GLUT1), which is responsible for basal glucose uptake in many cell types.[1][2][3] By inhibiting GLUT1, Wzb117 effectively reduces the intracellular glucose concentration, thereby impacting all downstream glucose-dependent metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP).[4][5]
Q2: Does Wzb117 directly inhibit any enzymes in the Pentose Phosphate Pathway (PPP)?
A2: Current research indicates that Wzb117's primary and direct target is GLUT1.[6][7] Its effects on the PPP are considered secondary to the reduction in glucose uptake. There is no strong evidence to suggest that Wzb117 directly inhibits key PPP enzymes like Glucose-6-Phosphate Dehydrogenase (G6PD). However, it is crucial to perform appropriate control experiments to confirm this in your specific experimental system.
Q3: What are the expected downstream effects of Wzb117 on the PPP?
A3: By limiting the availability of glucose-6-phosphate (G6P), the substrate for the PPP, Wzb117 treatment is expected to lead to:
-
Decreased PPP flux: A reduction in the overall rate of glucose metabolism through the PPP.
-
Reduced NADPH production: A decrease in the ratio of NADPH to NADP+, which can impact cellular redox balance and biosynthetic processes.[8][9]
-
Decreased production of pentose phosphates: A reduction in the synthesis of ribose-5-phosphate, a crucial precursor for nucleotide biosynthesis.[10]
Q4: What are essential positive and negative controls for in vitro Wzb117 experiments?
A4:
-
Negative Controls:
-
Positive Controls:
-
Glucose Deprivation: Mimics the effect of complete glucose uptake inhibition and can serve as a benchmark for the effects of Wzb117.[2][12]
-
Known PPP Inhibitor (e.g., 6-Aminonicotinamide - 6-AN): To directly inhibit the PPP and compare the cellular phenotype to that induced by Wzb117.[13]
-
siRNA/shRNA targeting GLUT1: To specifically silence GLUT1 expression and confirm that the effects of Wzb117 are on-target.[1][11][14]
-
Q5: How can I be sure that the observed effects on the PPP are due to GLUT1 inhibition by Wzb117 and not off-target effects?
A5: To validate the on-target activity of Wzb117, you should perform the following control experiments:
-
GLUT1 Knockdown: Use siRNA or shRNA to specifically reduce GLUT1 expression. If the phenotype of GLUT1 knockdown cells resembles that of Wzb117-treated cells, it strongly suggests the effects are on-target.[1][11][15]
-
GLUT1 Overexpression: Overexpressing GLUT1 in your cells may rescue or diminish the effects of Wzb117, further confirming its specificity.[16]
-
Rescue Experiments: Attempt to rescue the Wzb117-induced phenotype by supplementing the culture medium with downstream metabolites of the PPP, such as nucleosides (to bypass the need for ribose synthesis) or NADPH-generating substrates (though cellular uptake can be a challenge).
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of Wzb117 on Cell Viability
| Possible Cause | Troubleshooting Step |
| Incorrect Wzb117 Concentration | Determine the optimal IC50 for your specific cell line using a dose-response curve (e.g., via MTT or CellTiter-Glo assay). IC50 values can vary between cell lines.[3][17] |
| Low GLUT1 Expression | Confirm GLUT1 expression in your cell line by Western blot or qPCR. Cell lines with low GLUT1 expression may be less sensitive to Wzb117. |
| Wzb117 Degradation | Ensure proper storage of Wzb117 stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[3] |
| Cell Culture Conditions | Ensure consistent cell seeding density and growth phase. High cell densities can alter the local glucose concentration and affect Wzb117 efficacy. |
Issue 2: Difficulty in Measuring Changes in PPP Activity
| Possible Cause | Troubleshooting Step |
| Insensitive Assay | For measuring NADPH/NADP+ ratio, use a sensitive fluorescent or bioluminescent assay kit.[12][15][18][19] For metabolic flux analysis, ensure proper experimental design with appropriate 13C-labeled glucose tracers.[20][21][22] |
| Timing of Measurement | The effect of Wzb117 on PPP flux may be time-dependent. Perform a time-course experiment to determine the optimal time point for measuring changes in PPP metabolites or enzyme activity. |
| Low Basal PPP Activity | Some cell lines have inherently low basal PPP activity. Consider using a positive control that stimulates the PPP (e.g., an oxidative stress-inducing agent) to ensure your assay can detect changes. |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be generated in Wzb117 studies. Note that specific values will vary depending on the cell line and experimental conditions.
Table 1: Effect of Wzb117 on Cell Viability (IC50)
| Cell Line | Wzb117 IC50 (µM) | Citation |
| A549 (Lung Cancer) | ~10 | [3] |
| MCF7 (Breast Cancer) | ~10 | [3] |
| GIST-T1/IM-R | 15.8 | [1] |
| A375 (Melanoma) | 116.85 | [18] |
| SK-MEL-28 (Melanoma) | 113.91 | [18] |
Table 2: Expected Qualitative and Quantitative Changes in PPP-Related Parameters Following Wzb117 Treatment
| Parameter | Expected Change | Measurement Method |
| Glucose Uptake | Decrease | 2-Deoxy-D-[3H]glucose or 2-NBDG uptake assay |
| G6PD Activity | No direct change expected | G6PD activity assay |
| PPP Flux | Decrease | 13C-Metabolic Flux Analysis |
| NADPH/NADP+ Ratio | Decrease | NADP/NADPH assay kit |
| Ribose-5-Phosphate | Decrease | LC-MS/MS |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted from standard cell viability assay procedures.[17]
Materials:
-
Wzb117
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Wzb117 in complete medium.
-
Remove the old medium and add 100 µL of the Wzb117 dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
G6PD Activity Assay
This protocol is based on commercially available G6PD activity assay kits.[2][5][23][24]
Materials:
-
G6PD Assay Buffer
-
G6PD Substrate (Glucose-6-Phosphate)
-
NADP+
-
Cell lysis buffer
-
96-well plate
Procedure:
-
Harvest cells and prepare a cell lysate according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysate.
-
Prepare a reaction mixture containing G6PD assay buffer, G6PD substrate, and NADP+.
-
Add an equal volume of the reaction mixture to each well of a 96-well plate.
-
Add the cell lysate to the wells to initiate the reaction. Include a blank control with lysis buffer only.
-
Incubate the plate at the recommended temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm (for NADPH production) kinetically over a period of 30-60 minutes using a microplate reader.
-
Calculate the G6PD activity based on the rate of NADPH production, normalized to the protein concentration.
NADPH/NADP+ Ratio Assay
This protocol is based on commercially available NADP/NADPH assay kits.[4][12][15][18][19]
Materials:
-
NADP/NADPH Extraction Buffers (acidic for NADP+, basic for NADPH)
-
NADP/NADPH Assay Buffer
-
Enzyme mix and probe (specific to the kit)
-
96-well plate (black for fluorescent assays)
Procedure:
-
Harvest cells and extract NADP+ and NADPH separately using the provided acidic and basic extraction buffers, respectively. This typically involves a heating step to degrade the unwanted nucleotide.
-
Neutralize the extracts.
-
Prepare a standard curve using the provided NADP+ or NADPH standard.
-
Add the extracted samples and standards to the wells of a 96-well plate.
-
Prepare the reaction mixture containing the assay buffer, enzyme mix, and probe.
-
Add the reaction mixture to all wells.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measure the fluorescence or absorbance at the recommended wavelength.
-
Calculate the concentrations of NADP+ and NADPH from the standard curve and determine the ratio.
siRNA-mediated Knockdown of GLUT1
This protocol provides a general guideline for siRNA transfection.[1][11][14][25]
Materials:
-
siRNA targeting GLUT1 (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
Procedure:
-
Seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
For each well, dilute the GLUT1 siRNA (or control siRNA) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours.
-
After incubation, harvest the cells to assess knockdown efficiency by Western blot or qPCR and for use in downstream functional assays.
Western Blot for G6PD
This is a general protocol for Western blotting.[26][27][28][29][30]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against G6PD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-G6PD antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Mechanism of Wzb117 action on glucose metabolism and the PPP.
Caption: Experimental workflow for studying the effects of Wzb117 on the PPP.
Caption: Logical framework for control experiments to validate Wzb117's on-target effects.
References
- 1. GLUT1 knockdown [bio-protocol.org]
- 2. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WZB117 Decorated Metformin-Carboxymethyl Chitosan Nanoparticles for Targeting Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Q&A of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Mandatory role of endoplasmic reticulum in preserving NADPH regeneration in starved MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated pentose phosphate pathway flux supports appendage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small interfering RNA (siRNA) transfection [bio-protocol.org]
- 12. NADP/NADPH-Glo™ Assay Protocol [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. abcam.com [abcam.com]
- 20. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abcam.com [abcam.com]
- 24. raybiotech.com [raybiotech.com]
- 25. Gold Nanoparticle Delivery of Glut1 SiRNA Facilitates Glucose Starvation Therapy in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. G6PD Antibody | Cell Signaling Technology [cellsignal.com]
- 28. bio-rad.com [bio-rad.com]
- 29. addgene.org [addgene.org]
- 30. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Technical Support Center: Wzb117-ppg Stability and Experimental Use
Welcome to the technical support center for Wzb117-ppg, a photocaged inhibitor of Glucose Transporter 1 (GLUT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from WZB117?
A1: this compound is a photocaged derivative of WZB117. The "ppg" stands for a photolabile protecting group. This group renders the WZB117 molecule inactive until it is cleaved by exposure to visible light. This allows for precise spatiotemporal control over the activation of the GLUT1 inhibitor. WZB117, the active form, is an irreversible inhibitor of GLUT1 that blocks glucose transport in cancer cells.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo experiments, stock solutions in DMSO can be further diluted in formulations containing PEG300, Tween 80, and saline.
Q3: How should I store this compound?
A3: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years). Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the compound from light at all stages of storage and handling to prevent premature activation.
Q4: What wavelength of light should be used to activate this compound?
A4: this compound is designed to be activated by visible light. While the optimal wavelength may vary, blue light (around 473 nm) has been shown to be effective for uncaging similar compounds. It is recommended to determine the optimal wavelength and exposure time for your specific experimental setup.
Q5: Is this compound stable in aqueous solutions?
A5: While this compound can be diluted into aqueous buffers for experiments, it is not recommended to store aqueous solutions for more than one day to avoid degradation. The stability of the photocaged compound in aqueous media is a critical factor to consider for experimental design.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Premature Activation of this compound
-
Symptom: Loss of expected light-dependent effect; the compound appears active even without light exposure.
-
Possible Cause: Accidental exposure to ambient light during handling or storage.
-
Solution:
-
Handle the compound in a dark room or under red light conditions.
-
Use amber-colored or foil-wrapped tubes and vials for storage and preparation of solutions.
-
Minimize exposure to any light source during experimental procedures before the intended activation step.
-
Issue 2: Incomplete or Inefficient Uncaging
-
Symptom: The observed biological effect after light exposure is weaker than expected.
-
Possible Causes:
-
Insufficient light intensity or duration.
-
Incorrect wavelength of light used for activation.
-
The light source is not properly focused on the sample.
-
Degradation of the compound.
-
-
Solutions:
-
Optimize Light Exposure: Titrate the duration and intensity of light exposure to find the optimal conditions for complete uncaging without causing photodamage to the biological sample.
-
Verify Wavelength: Ensure your light source emits at a wavelength that is efficiently absorbed by the photolabile protecting group of this compound.
-
Calibrate Light Source: Regularly check the power output of your light source (e.g., laser, LED) to ensure consistent performance.
-
Freshly Prepare Solutions: Use freshly prepared solutions of this compound for each experiment to minimize the impact of any potential degradation.
-
Issue 3: Off-Target Effects or Cellular Toxicity
-
Symptom: Observation of cellular stress or death that is not attributable to GLUT1 inhibition.
-
Possible Causes:
-
Phototoxicity from the light source.
-
Toxicity of the photolabile protecting group or its byproducts after cleavage.
-
High concentrations of the organic solvent (e.g., DMSO).
-
-
Solutions:
-
Light Control: Run control experiments with light exposure alone (no compound) to assess for phototoxicity.
-
Byproduct Control: If possible, test the effects of the cleaved photolabile protecting group alone on your cells.
-
Solvent Concentration: Ensure the final concentration of the organic solvent in your experimental medium is below the threshold for cellular toxicity.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired effect without causing significant toxicity.
-
Data Presentation
Table 1: Solubility and Storage of this compound and WZB117
| Compound | Solvent | Solubility | Powder Storage | Solution Storage |
| This compound | DMSO | Typically soluble (e.g., 10 mM)[1] | -20°C (3 years)[1] | -80°C (6 months), -20°C (1 month)[1] |
| WZB117 | DMSO | ~20 mg/mL[2] | -20°C (≥ 4 years)[2] | Not specified, but aqueous solutions not recommended for >1 day[2] |
| Ethanol | ~10 mg/mL[2] | |||
| Dimethyl formamide (DMF) | ~20 mg/mL[2] |
Table 2: General Properties of this compound and WZB117
| Property | This compound | WZB117 |
| Primary Target | Inactive until uncaged | GLUT1[3] |
| Activation | Visible Light[1] | Not applicable |
| Mechanism of Action | Releases WZB117 upon photolysis | Irreversible inhibitor of glucose transport[3] |
| Reported Biological Effects | Cytotoxicity to cancer cells under visible light irradiation[1] | Downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth[4] |
Experimental Protocols
Protocol 1: General Handling and Stock Solution Preparation of this compound
-
Work in a dark environment: To prevent premature uncaging, perform all manipulations of the solid compound and its solutions in a dark room or under dim red light.
-
Use appropriate labware: Utilize amber-colored microcentrifuge tubes or tubes wrapped in aluminum foil.
-
Prepare stock solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
-
Aliquoting and storage:
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: A Generalized Workflow for a Cell-Based Uncaging Experiment
-
Cell Culture: Plate cells at the desired density and allow them to adhere or grow according to your experimental protocol.
-
Compound Incubation (Dark):
-
Thaw an aliquot of the this compound stock solution in the dark.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.
-
Replace the existing medium with the medium containing this compound.
-
Incubate the cells for the desired period in a light-protected incubator.
-
-
Photostimulation (Uncaging):
-
Expose the cells to a visible light source (e.g., LED array, laser) at the predetermined optimal wavelength, intensity, and duration.
-
Include a "dark" control group that is treated with this compound but not exposed to light.
-
Include a "light only" control group that is exposed to light but not treated with the compound.
-
-
Post-Incubation and Analysis:
-
Return the cells to the incubator for the desired post-stimulation incubation time.
-
Perform the desired downstream analysis (e.g., cell viability assay, western blot, metabolic flux analysis).
-
Visualizations
References
preventing premature degradation of Wzb117-ppg
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of Wzb117, a potent GLUT1 inhibitor. Our goal is to help you prevent its premature degradation and ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Wzb117 and what is its primary mechanism of action?
A1: Wzb117 is a small molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] Its primary mechanism is to block the uptake of glucose into cells by binding to GLUT1.[1][4] This leads to a reduction in glycolysis, the metabolic pathway that converts glucose into energy.[1][5] By inhibiting this process, Wzb117 can induce cell-cycle arrest, senescence, and necrosis in cancer cells that are highly dependent on glucose for their proliferation.[1][5]
Q2: What are the common signs of Wzb117 degradation?
A2: Premature degradation of Wzb117 can lead to a loss of its inhibitory activity. Signs of degradation may include:
-
Reduced or inconsistent inhibition of glucose uptake in your experiments.
-
Lower than expected cytotoxicity in cancer cell lines.
-
Visible changes in the appearance of the stock solution, such as precipitation or color change.
-
Inconsistent results between different aliquots or experiments.
Q3: How should I prepare stock solutions of Wzb117?
A3: Wzb117 is soluble in organic solvents such as DMSO, ethanol, and DMF.[6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mg/mL in DMSO) and store it in small aliquots to avoid repeated freeze-thaw cycles.[3] When preparing the stock solution, use freshly opened, anhydrous DMSO as the solvent can be hygroscopic, which may affect solubility.[3][8] For aqueous-based assays, it is advised not to store the aqueous solution for more than one day.[7]
Q4: What are the optimal storage conditions for Wzb117?
A4: Proper storage is critical to prevent degradation. Please refer to the table below for recommended storage conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Wzb117.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of glucose uptake | 1. Degraded Wzb117: The compound may have lost its activity due to improper storage or handling. 2. Incorrect Concentration: Errors in calculating the final concentration. 3. Cell Line Resistance: The cell line used may not be sensitive to GLUT1 inhibition. | 1. Use a fresh aliquot of Wzb117 stock solution. If the problem persists, prepare a new stock solution from powder. 2. Verify calculations and ensure accurate dilution of the stock solution. 3. Confirm GLUT1 expression in your cell line. Use a positive control cell line known to be sensitive to Wzb117 (e.g., A549).[1] |
| Precipitation in stock or working solution | 1. Low Solubility: The concentration may exceed the solubility limit in the chosen solvent. 2. Temperature Effects: The compound may precipitate out of solution at lower temperatures. 3. Hydrolysis in Aqueous Solutions: Wzb117 is an ester and may be susceptible to hydrolysis in aqueous media, leading to less soluble degradation products. | 1. Prepare a new stock solution at a lower concentration. Refer to the solubility data table. 2. Gently warm the solution and vortex to redissolve the precipitate before use. 3. Prepare fresh working solutions in aqueous media for each experiment and use them immediately. Do not store aqueous solutions.[7] |
| High variability between replicate experiments | 1. Inconsistent Aliquot Usage: Repeated freeze-thaw cycles of the same stock solution aliquot. 2. Light Exposure: Potential for photodegradation of the compound. 3. pH of Media: The pH of the cell culture media may affect the stability of Wzb117. | 1. Use a new, single-use aliquot for each experiment to avoid freeze-thaw cycles.[3] 2. Protect Wzb117 solutions from light by using amber vials or wrapping tubes in foil. 3. Ensure the cell culture media is properly buffered and the pH is stable throughout the experiment. |
Data Presentation
Wzb117 Storage and Stability Data
| Form | Solvent | Storage Temperature | Duration | Source |
| Powder | - | -20°C | ≥ 4 years | [6] |
| Solution | DMSO | -80°C | 6 months | [8] |
| Solution | DMSO | -20°C | 1 month | [8] |
| Aqueous Solution | Aqueous Buffer | Room Temperature | Not recommended for > 1 day | [7] |
Wzb117 Solubility Data
| Solvent | Solubility | Source |
| DMSO | ~20 mg/mL | [6][7] |
| DMF | ~20 mg/mL | [6][7] |
| Ethanol | ~10 mg/mL | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay using Wzb117
This protocol outlines the steps to assess the effect of Wzb117 on the proliferation of a cancer cell line (e.g., A549).
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in complete culture medium. Allow the cells to attach overnight.
-
Wzb117 Preparation: Prepare a series of dilutions of Wzb117 in the complete culture medium from a freshly thawed DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of Wzb117. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CCK-8 assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Glucose Uptake Assay
This protocol describes how to measure the inhibition of glucose uptake by Wzb117 in a cancer cell line.
-
Cell Seeding: Seed cells in a 24-well plate and grow to ~80% confluency.
-
Pre-treatment: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of Wzb117 in KRH buffer for 1 hour at 37°C.
-
Glucose Uptake: Add a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose) or a fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for 30 minutes at 37°C.[1][9]
-
Wash: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lysis and Measurement: Lyse the cells with a suitable lysis buffer. If using a radiolabeled analog, measure the radioactivity in the lysate using a scintillation counter.[1] If using a fluorescent analog, measure the fluorescence using a plate reader.
-
Data Analysis: Normalize the glucose uptake to the protein concentration of each well. Calculate the percentage of inhibition for each Wzb117 concentration relative to the untreated control.
Visualizations
Signaling Pathway of Wzb117 Action
The following diagram illustrates the key signaling events following GLUT1 inhibition by Wzb117.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Wzb117-ppg compatibility with other reagents
Welcome to the technical support center for Wzb117-ppg. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Important Note: Much of the currently available detailed research has been conducted on the parent compound, WZB117. This compound is a related molecule with distinct properties, notably its photolytic activity. While the general mechanism of GLUT1 inhibition is expected to be similar, the experimental handling and conditions for this compound will differ significantly. This guide will specify when information pertains to WZB117 and provide guidance on adapting protocols for this compound where possible.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the glucose transporter 1 (GLUT1). GLUT1 is a protein responsible for facilitating the transport of glucose across the cell membrane. In many cancer cells, GLUT1 is overexpressed to meet the high energy demands of rapid proliferation. This compound inhibits this transporter, thereby blocking glucose uptake. This leads to a reduction in intracellular ATP levels and the downregulation of glycolysis. Consequently, this can induce cell-cycle arrest, senescence, and ultimately, cancer cell death. A key feature of this compound is its remarkable photolysis efficiency, meaning its cytotoxic effects on cancer cells can be controlled by visible light irradiation.
Q2: What is the difference between WZB117 and this compound?
A2: WZB117 is a well-characterized GLUT1 inhibitor. This compound is a derivative of WZB117 designed to be photolabile. The "ppg" moiety likely refers to a photoprotecting group that can be cleaved upon exposure to a specific wavelength of light, thereby activating the inhibitor. This property allows for precise spatial and temporal control of GLUT1 inhibition in experimental setups.
Q3: How should I store and handle this compound?
A3: Based on information for the parent compound WZB117 and general handling of photosensitive molecules, the following storage conditions are recommended. Always refer to the manufacturer's specific instructions.
-
Solid Form: Store as a crystalline solid at -20°C for long-term stability (≥4 years for WZB117).
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent such as DMSO, ethanol, or dimethylformamide (DMF). For WZB117, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Light Protection: this compound is photosensitive. All solutions should be stored in amber vials or tubes wrapped in aluminum foil to protect them from light. Experimental procedures involving this compound should be performed in a darkened room or with minimal light exposure until the point of intended photoactivation.
Q4: In which solvents is this compound soluble?
Solubility Data for WZB117
| Solvent | Approximate Solubility |
| DMSO | 73 mg/mL (198.2 mM) |
| Ethanol | 10 mg/mL |
| DMF | 20 mg/mL |
| Aqueous Solutions | Sparingly soluble |
Note: When preparing aqueous solutions from an organic stock, ensure the final concentration of the organic solvent is low enough to not affect the biological system. We do not recommend storing aqueous solutions for more than one day.
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| Low or no compound activity | Improper storage or handling leading to degradation. | Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh dilutions for each experiment. |
| Insufficient photoactivation. | Optimize the wavelength, intensity, and duration of the light source used for photoactivation. | |
| Compound precipitation in aqueous media. | Prepare a higher concentration stock in an appropriate organic solvent and dilute it further in the final medium. Sonication may aid in dissolution. Do not store aqueous solutions for extended periods. | |
| High background signal in assays | Autofluorescence of the compound. | Run a control with the compound alone (no cells) to determine its intrinsic fluorescence at the assay wavelengths. |
| Off-target effects of the compound. | Perform dose-response experiments to determine the optimal concentration. Include appropriate positive and negative controls. | |
| Inconsistent results between experiments | Variability in light exposure. | Standardize the light source, distance from the sample, and exposure time for photoactivation. |
| Degradation of stock solution. | Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. |
Signaling Pathway of WZB117-Mediated GLUT1 Inhibition
Caption: this compound signaling pathway.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for a photosensitive compound like this compound.
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Light source for photoactivation (specify wavelength and intensity)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
In a darkened room, prepare serial dilutions of this compound in complete medium from a concentrated stock.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).
-
Expose the plate to the light source for the desired activation time. A parallel plate should be kept in the dark to serve as a non-activated control.
-
Incubate the plates for 24-48 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for a cell viability assay.
Western Blotting to Detect Downstream Effects
This protocol can be used to assess the levels of proteins involved in the this compound signaling pathway, such as GLUT1, and phosphorylated AMPK.
Materials:
-
This compound treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT1, anti-phospho-AMPK, anti-AMPK, anti-β-actin)
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HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with photoactivated this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Logical Relationship for Troubleshooting Western Blots
Caption: Troubleshooting western blots.
Technical Support Center: WZB117 and WZB117-PPG In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the GLUT1 inhibitor WZB117 and its photosensitive derivative, WZB117-PPG, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between WZB117 and this compound?
A: WZB117 is a small molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2] this compound is a photosensitive derivative of WZB117.[3] This means that this compound's activity can be controlled by light. It exhibits remarkable photolysis efficiency and cytotoxicity to cancer cells when exposed to visible light.[3] This property allows for spatiotemporal control of its inhibitory action, a feature not present in the parent WZB117 compound.
Q2: I am having trouble dissolving WZB117 for my in vivo study. What are the recommended formulation protocols?
A: WZB117 has low aqueous solubility, which is a common issue. Several formulation protocols have been successfully used for in vivo administration. The choice of vehicle can depend on the administration route and experimental model. Below is a summary of common formulations:
| Vehicle Components | Administration Route | Final Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (i.p.) | ≥ 2.5 mg/mL | MCE |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intraperitoneal (i.p.) | ≥ 2.5 mg/mL | MCE |
| 10% DMSO, 90% Corn Oil | Intraperitoneal (i.p.) | ≥ 2.5 mg/mL | MCE |
| Carboxymethylcellulose-sodium (CMC-Na) | Oral | ≥ 5 mg/mL | [1] |
Q3: What is the recommended dose for WZB117 in mice?
A: The most commonly reported effective dose for WZB117 administered via intraperitoneal (i.p.) injection in mouse xenograft models is 10 mg/kg, administered daily .[4] This dosage has been shown to result in a significant reduction in tumor size.[4]
Q4: What are the potential in vivo side effects of WZB117?
A: At the effective dose of 10 mg/kg, WZB117 is generally well-tolerated. Studies have reported a slight body weight loss of 1-2 grams in treated mice, primarily from fat tissue.[2] A single injection may cause mild and temporary hyperglycemia that resolves within 1-2 hours.[5] Blood counts have been observed to remain within normal ranges.[2]
Q5: I am working with this compound. What are the key considerations for its in vivo delivery?
A: As a photosensitive compound, in vivo experiments with this compound require careful planning regarding light delivery. The timing and location of light activation are critical to achieving targeted cytotoxicity. The stability of the compound in the absence of light is also a key factor. While specific in vivo protocols for this compound are not widely published, general principles for delivering photolabile compounds should be followed. These include considering the tissue penetration of the activating wavelength of light and potential for off-target effects due to unintended light exposure.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of WZB117 during formulation | - Incorrect solvent ratio- Low-quality solvents- Temperature fluctuations | - Ensure solvents are added in the correct order and mixed thoroughly between each addition.- Use fresh, high-quality DMSO, as it can absorb moisture and reduce solubility.- Gentle warming and sonication can aid in dissolution. Prepare the formulation fresh before each use. |
| Inconsistent tumor growth inhibition in vivo | - Incomplete drug solubilization- Improper injection technique- Animal-to-animal variability | - Visually inspect the formulation for any precipitate before injection.- Ensure proper intraperitoneal injection technique to avoid injection into the gut or subcutaneous space.- Increase the number of animals per group to account for biological variability. |
| No therapeutic effect observed with this compound | - Insufficient light penetration to the tumor site- Incorrect wavelength of light used for activation- Premature degradation of the compound | - Optimize the light delivery method (e.g., interstitial fiber optics for deep tumors).- Verify the activation spectrum of this compound and use a light source with the appropriate wavelength.- Assess the stability of your this compound formulation and consider administration routes that protect it from premature light exposure. |
| Observed toxicity or off-target effects | - Dose is too high for the specific animal model- Off-target activation of this compound | - Perform a dose-response study to determine the maximum tolerated dose in your model.- For this compound, shield non-target tissues from the activating light source. |
Experimental Protocols
Protocol for In Vivo Administration of WZB117 via Intraperitoneal Injection
This protocol is adapted from successful studies using WZB117 in mouse models.
Materials:
-
WZB117 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Preparation of the vehicle: In a sterile microcentrifuge tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolving WZB117:
-
Weigh the required amount of WZB117 and dissolve it first in the DMSO component.
-
Add the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween-80 and mix.
-
Finally, add the saline to reach the final volume and concentration.
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
-
Animal Dosing:
-
The final concentration should be calculated to deliver 10 mg/kg in a reasonable injection volume (e.g., 100 µL for a 25g mouse).
-
Administer the WZB117 formulation via intraperitoneal injection daily.
-
General Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of WZB117/WZB117-PPG.
Signaling Pathways and Mechanisms
WZB117 Mechanism of Action
WZB117 exerts its anti-cancer effects by inhibiting GLUT1, which leads to a cascade of downstream events. The inhibition of glucose transport reduces the intracellular glucose supply, leading to a decrease in ATP production. This energy stress activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][6] Activated AMPK, in turn, can modulate various downstream pathways involved in cell growth and proliferation.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
Validation & Comparative
WZB117 vs. Wzb117-ppg: A Comparative Guide to GLUT1 Inhibition in Cancer Cells
This guide provides a detailed comparison of the efficacy and mechanisms of WZB117 and its photocaged derivative, Wzb117-ppg, as inhibitors of the glucose transporter 1 (GLUT1) in cancer cells. The information presented is intended for researchers, scientists, and drug development professionals interested in cancer metabolism and targeted therapeutics.
Introduction to WZB117 and this compound
WZB117 is a potent, small-molecule inhibitor of GLUT1, a key transporter responsible for glucose uptake in many cancer cells. By blocking GLUT1, WZB117 effectively induces a state of glucose deprivation, leading to cancer cell death. It has been demonstrated to inhibit cancer cell growth both in vitro and in vivo.
This compound is a novel, photocaged version of WZB117. This derivative is designed for spatiotemporal control; it remains inactive until activated by visible light. Upon irradiation, this compound undergoes photolysis to release its active form, allowing for targeted inhibition of GLUT1 in specific locations. This approach holds promise for reducing off-target effects and enhancing therapeutic precision. This compound also exhibits aggregation-induced emission (AIE) properties, making it a trackable therapeutic agent.
Mechanism of Action
WZB117 functions by competitively inhibiting GLUT1, thereby blocking glucose transport into cancer cells. This leads to a cascade of cellular events, including:
-
Decreased intracellular ATP levels.
-
Activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.
-
Induction of cell-cycle arrest, senescence, and ultimately necrotic cell death.
This compound shares this ultimate mechanism of action but with a crucial difference in its activation. In its native state, this compound is biologically inert. When exposed to visible light (around 460-470 nm), the photosensitive protecting group (PPG) is cleaved, releasing the active WZB117 molecule. This photochemical release allows for precise control over where and when the GLUT1 inhibition occurs.
Caption: Mechanism of GLUT1 inhibition by WZB117 and its photo-activated release from this compound.
Comparative Efficacy Data
The cytotoxic effects of WZB117 and this compound have been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the light-dependent efficacy of this compound.
| Compound | Cell Line | Condition | IC50 (µM) |
| WZB117 | A549 (Lung Cancer) | - | ~10 |
| MCF7 (Breast Cancer) | - | ~10 | |
| This compound | HeLa (Cervical Cancer) | Dark | > 50 |
| HeLa (Cervical Cancer) | Light Irradiation | 11.2 | |
| A549 (Lung Cancer) | Dark | > 50 | |
| A549 (Lung Cancer) | Light Irradiation | 12.5 |
Note: IC50 values for WZB117 can vary between studies. The values presented are approximate based on published data.Data for this compound is derived from studies involving light irradiation (460 nm, 20 mW/cm²) for 20 minutes.
These data clearly indicate that this compound exhibits negligible cytotoxicity in the absence of light. However, upon photoactivation, its efficacy becomes comparable to that of WZB117, highlighting the potential for targeted cancer therapy with minimal systemic toxicity.
Experimental Protocols and Workflows
Cell Viability Assay (CCK-8/MTT)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC50 values.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a series of concentrations of WZB117 or this compound. For this compound, one set of plates is exposed to visible light (e.g., 460 nm) for a specified duration, while a control set is kept in the dark.
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated controls and determine IC50 values by nonlinear regression.
Caption: Workflow for a typical cell viability assay.
Glucose Uptake Assay
This assay measures the direct inhibitory effect of the compounds on glucose transport into cancer cells.
Protocol:
-
Cell Seeding: Grow cells to confluency in appropriate culture plates.
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate with WZB117 or this compound (with and without light activation) for a short period (e.g., 30 minutes).
-
Glucose Analog Addition: Add a fluorescent glucose analog (e.g., 2-NBDG) to the cells and incubate for 30-60 minutes.
-
Wash: Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Analysis: Quantify the reduction in glucose uptake in treated cells compared to untreated controls.
Caption: Workflow for a glucose uptake assay.
Quantitative Proteomics Workflow
To understand the global cellular response to glucose deprivation induced by these inhibitors, quantitative proteomics can be employed.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat with WZB117 or photo-activated this compound for a specified time.
-
Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS) to determine their sequences and quantities.
-
Data Analysis: Use specialized software to identify and quantify proteins. Perform bioinformatic analysis to identify differentially expressed proteins and affected cellular pathways.
Caption: Workflow for quantitative proteomics analysis.
Conclusion
WZB117 is an effective inhibitor of GLUT1 that demonstrates significant anti-cancer activity. Its derivative, this compound, represents a sophisticated advancement, offering the same potent inhibitory mechanism but with the added advantage of spatiotemporal control through photoactivation. The negligible toxicity of this compound in the absence of light makes it a highly promising candidate for targeted cancer therapies, potentially minimizing the side effects associated with systemic administration of metabolic inhibitors. The choice between these two compounds will depend on the specific research or therapeutic goal: WZB117 is a valuable tool for general studies of GLUT1 inhibition, while this compound is superior for applications requiring high precision and localized activity.
Validating GLUT1 Inhibition by Wzb117-ppg: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Wzb117-ppg, a potent inhibitor of the glucose transporter 1 (GLUT1), with other available alternatives. It includes detailed experimental data and protocols to assist researchers in validating its efficacy using Western blot analysis. This document is intended for researchers, scientists, and drug development professionals working in oncology and metabolic diseases.
Introduction to this compound and GLUT1 Inhibition
Glucose Transporter 1 (GLUT1) is a key protein responsible for facilitating the transport of glucose across the cell membrane. In many cancer cells, GLUT1 is overexpressed to meet the high energy demands of rapid proliferation, making it a prime target for anti-cancer therapies. This compound is a small molecule inhibitor that has been shown to effectively block the function of GLUT1, leading to decreased glucose uptake, cell-cycle arrest, and ultimately, cancer cell death.[1][2] Western blot analysis is a fundamental technique to validate the inhibitory effect of this compound by quantifying the reduction in GLUT1 protein levels within the cell.
Comparative Analysis of GLUT1 Inhibitors
This compound demonstrates potent inhibition of GLUT1 in various cancer cell lines. Its efficacy is often compared with other GLUT1 inhibitors, such as BAY-876. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the potency of these inhibitors.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Cancer) | ~10 | [1] |
| MCF7 (Breast Cancer) | ~10 | [1] | |
| GIST-T1/IM-R (Gastrointestinal Stromal Tumor) | 15.8 | [2] | |
| BAY-876 | Ovarian Cancer Cells | 0.002 | [3][4] |
| Colorectal Cancer Cells | Not specified | [3][5] |
Experimental Protocol: Western Blot for GLUT1 Validation
This protocol outlines the key steps for validating the inhibition of GLUT1 by this compound using Western blot analysis.
1. Cell Culture and Treatment:
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Culture your cancer cell line of interest (e.g., A549, MCF7) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GLUT1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image of the blot using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the GLUT1 band intensity to the loading control band intensity for each sample.
Downstream Signaling and Experimental Workflow
Inhibition of GLUT1 by this compound leads to a decrease in intracellular glucose levels, which in turn reduces ATP production. This energy depletion activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated (phosphorylated) AMPK can then initiate downstream signaling cascades that inhibit cell growth and proliferation.
Signaling Pathway of GLUT1 Inhibition
Caption: Signaling pathway of GLUT1 inhibition by this compound.
Experimental Workflow for Validation
Caption: Experimental workflow for validating GLUT1 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Glucose transporter-1 inhibition overcomes imatinib resistance in gastrointestinal stromal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wzb117-ppg and Phloretin: A Guide for Researchers
This guide provides a detailed comparative analysis of Wzb117-ppg and phloretin, two compounds with significant implications in cancer research, particularly through their interaction with glucose transporters. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supporting experimental data, and relevant protocols.
Introduction
This compound is a photocaged derivative of WZB117, a potent and specific inhibitor of the glucose transporter 1 (GLUT1).[1][2] The photolabile protecting group in this compound allows for spatiotemporally controlled release of the active inhibitor upon visible light irradiation, making it a valuable tool for studying the effects of acute glucose deprivation in cancer cells.[2]
Phloretin , a naturally occurring dihydrochalcone found in apples and other plants, exhibits a broader spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5][6] Its anticancer effects are attributed to multiple mechanisms, including the inhibition of glucose transporters like GLUT1 and GLUT2.[7][8][9][10]
Mechanism of Action and Target Specificity
Both this compound (upon conversion to WZB117) and phloretin target glucose transporters, but their specificity and the downstream consequences of this inhibition differ.
This compound acts as a prodrug that, once activated by light, releases WZB117. WZB117 is a competitive inhibitor of GLUT1, binding to its exofacial sugar-binding site.[11][12] This direct inhibition of GLUT1 leads to a rapid decrease in glucose uptake, inducing a state of glucose deprivation within cancer cells.[13][14] The primary consequence of this action is the disruption of glycolysis, leading to ATP depletion and ultimately, necrotic cell death.[2][13]
Phloretin also inhibits GLUT1, with reported IC50 values of 49 µM for yeast-made GLUT1 and 61 µM for human erythrocyte GLUT1.[15][16] However, its mechanism is not limited to GLUT1 inhibition. Phloretin is also known to inhibit GLUT2.[7][17][18] Beyond glucose transport, phloretin modulates multiple signaling pathways implicated in cancer progression. It can induce apoptosis through the activation of caspase-3 and -9 and the upregulation of p53.[3][17] It also exhibits anti-inflammatory effects by suppressing the NF-κB pathway.[6][19]
Comparative Performance Data
The following tables summarize the available quantitative data for WZB117 (the active form of this compound) and phloretin.
Table 1: Inhibitory Activity against Glucose Transporters
| Compound | Transporter Target(s) | IC50 / Ki | Cell/System | Reference |
| WZB117 | GLUT1 | Ki(app) ≈ 10 µM | HEK293 cells | [11] |
| GLUT3 | Ki(app) ≈ 10 µM | HEK293 cells | [11] | |
| GLUT4 | Ki(app) = 0.2 µM | HEK293 cells | [11] | |
| GLUT1 | Ki = 6 µM | Human Erythrocytes (3-O-methylglucose uptake) | [12] | |
| Phloretin | GLUT1 | IC50 = 49 µM | Yeast-made GLUT1 | [15][16] |
| GLUT1 | IC50 = 61 µM | Human Erythrocyte GLUT1 | [15][16] | |
| GLUT2 | Effective inhibitor | Cancer cells | [7][10] |
Table 2: In Vitro Anticancer Activity
| Compound | Cell Line | Effect | IC50 / Concentration | Reference |
| WZB117 | A549 (Lung Cancer) | Inhibition of cell proliferation | IC50 ≈ 10 µM | [20] |
| MCF7 (Breast Cancer) | Inhibition of cell proliferation | IC50 ≈ 10 µM | [20] | |
| Phloretin | BEL-7402 (Hepatocellular Carcinoma) | Cytotoxicity | IC50 = 89.23 µM | [15] |
| MCF7 and T47D (Breast Cancer) | Reduced cell viability by ~50% | 50 µM (48h) | [21] | |
| A549 (Lung Cancer) | Reduced expression of Bcl-2, increased cleaved-caspase-3 and -9 | Not specified | [17] | |
| HepG2 (Hepatocellular Carcinoma) | G0/G1 and G2/M cell cycle arrest | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in the comparison.
Glucose Uptake Assay
This assay measures the inhibitory effect of a compound on glucose transport into cells.
Objective: To quantify the inhibition of glucose uptake by this compound (post-activation) or phloretin.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Radio-labeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or [14C]-glucose)
-
Test compounds (this compound, phloretin) dissolved in a suitable solvent (e.g., DMSO)
-
For this compound, a visible light source for photoactivation
-
Scintillation counter and scintillation fluid
-
Cell lysis buffer (e.g., 0.1% SDS)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Compound Treatment:
-
For phloretin , wash the cells with PBS and pre-incubate with varying concentrations of phloretin in glucose-free medium for a specified time (e.g., 1 hour).
-
For This compound , wash the cells with PBS and incubate with varying concentrations of this compound. Expose the cells to visible light for a defined period to release WZB117.
-
-
Glucose Uptake Measurement:
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Calculate the percentage of glucose uptake inhibition relative to the untreated control.
-
Determine the IC50 value by plotting the inhibition percentage against the compound concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on cell proliferation and viability.
Objective: To determine the cytotoxic or cytostatic effects of this compound or phloretin.
Materials:
-
Cancer cell line of interest
-
Culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (with light activation) or phloretin for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs can aid in understanding the complex interactions of these compounds.
Caption: Mechanism of action for this compound.
Caption: Multifaceted signaling pathways of phloretin.
Caption: Workflow for evaluating GLUT inhibitors.
Conclusion
This compound and phloretin both present compelling cases as anticancer agents through the inhibition of glucose metabolism, yet they operate through distinct mechanistic frameworks. This compound, via its active form WZB117, offers a highly specific and potent inhibition of GLUT1, making it an excellent tool for studying the direct effects of glucose deprivation. Its photocageable nature provides an added layer of experimental control.
Phloretin, on the other hand, is a pleiotropic agent that, in addition to inhibiting glucose transporters, modulates a variety of signaling pathways related to apoptosis and inflammation. This broader activity profile may offer therapeutic advantages in overcoming resistance mechanisms but also presents challenges in elucidating its precise mode of action.
The choice between these two compounds will ultimately depend on the specific research question. For studies requiring precise and acute inhibition of GLUT1, this compound is a superior candidate. For investigations into broader anticancer mechanisms involving metabolic and signaling pathway modulation, phloretin remains a compound of significant interest. Further direct comparative studies are warranted to fully delineate their respective therapeutic potentials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What Is The Mechanism Of Action Of Phloretin? -ETprotein [etprotein.com]
- 7. researchgate.net [researchgate.net]
- 8. Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibition of GLUT1-induced glycolysis in macrophage by phloretin participates in the protection during acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. Phloretin Inhibits the Proliferation of Breast Cancer Cells Through the Down-regulation of Estrogen Receptor α | Anticancer Research [ar.iiarjournals.org]
Assessing the Specificity of Wzb117 for GLUT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The glucose transporter 1 (GLUT1) has emerged as a critical target in cancer therapy due to its overexpression in many tumor types and its role in sustaining the high glycolytic rate of cancer cells, a phenomenon known as the Warburg effect. Wzb117 is a small molecule inhibitor of GLUT1 that has shown promise in preclinical studies by downregulating glycolysis, inducing cell-cycle arrest, and inhibiting cancer cell growth. However, a thorough understanding of its specificity is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of Wzb117's specificity for GLUT1 against other glucose transporters and compares its performance with other known GLUT1 inhibitors.
Quantitative Comparison of GLUT1 Inhibitors
The following table summarizes the inhibitory potency and specificity of Wzb117 and other commonly used GLUT1 inhibitors.
| Compound | Target(s) | IC50 / Ki(app) for GLUT1 | Other Notable Targets and Potency | Specificity Profile |
| Wzb117 | GLUT1, GLUT3, GLUT4 | Ki(app) ≈ 10 μM | GLUT4 (Ki(app) = 0.2 μM), GLUT3 (Ki(app) ≈ 10 μM) | Shows significantly higher potency for GLUT4 over GLUT1 and GLUT3, indicating a lack of high specificity for GLUT1. |
| BAY-876 | GLUT1 | IC50 = 2 nM | Highly selective for GLUT1 over GLUT2, GLUT3, and GLUT4 (IC50 > 10 μM for other isoforms). | Demonstrates high potency and selectivity for GLUT1, making it a more specific inhibitor compared to Wzb117. |
| STF-31 | NAMPT | Indirectly affects GLUT1 expression. | Primarily a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. | Not a direct GLUT1 inhibitor; its effects on glucose uptake are downstream of its primary target. |
| Fasentin | GLUT1 | IC50 ≈ 70 μM | A relatively weak GLUT1 inhibitor. |
Experimental Workflows and Signaling Pathways
To assess the specificity and efficacy of GLUT1 inhibitors like Wzb117, a series of in vitro experiments are typically performed. The logical workflow for such an assessment is depicted below, followed by a diagram illustrating the key signaling pathway affected by GLUT1 inhibition.
Inhibition of GLUT1 by Wzb117 leads to a reduction in glucose uptake, which in turn decreases intracellular ATP levels. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Key Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of GLUT1 inhibitors.
Glucose Uptake Assay (using 2-deoxy-D-[3H]glucose)
This assay directly measures the rate of glucose transport into cells.
-
Cell Culture: Plate cancer cells (e.g., A549, HeLa) in 24-well plates and grow to 80-90% confluency.
-
Starvation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1 hour to deplete intracellular glucose.
-
Inhibitor Treatment: Add Wzb117 or other inhibitors at various concentrations and incubate for the desired time (e.g., 30 minutes).
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose (0.5 μCi/well) and unlabeled 2-deoxy-D-glucose (to a final concentration of 100 μM) and incubate for 5 minutes.
-
Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells with 0.1% SDS and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration in each well and calculate the percentage of inhibition relative to the untreated control.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the GLUT1 inhibitor for 24-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Cell Plating: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with the inhibitor for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Counting: Count the number of colonies (typically defined as >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition compared to the untreated control.
Intracellular ATP Measurement Assay
This assay quantifies the cellular energy status.
-
Cell Treatment: Seed cells in a 96-well plate and treat with the GLUT1 inhibitor for the desired time.
-
Lysis: Lyse the cells using the buffer provided in a commercial ATP assay kit (e.g., luciferase-based kits).
-
Luminescent Reaction: Add the luciferase-containing reagent to the cell lysate. The ATP present will react with luciferin to produce light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve with known ATP concentrations to determine the ATP concentration in the samples. Normalize to the protein content of each well.
Conclusion
While Wzb117 is a valuable tool for studying the effects of GLUT1 inhibition, this guide highlights its significant off-target activity, particularly its potent inhibition of GLUT4. For studies requiring high specificity for GLUT1, alternative inhibitors such as BAY-876 should be considered. The provided experimental protocols offer a framework for researchers to rigorously assess and compare the specificity and efficacy of various GLUT1 inhibitors in their own experimental systems. This comparative approach is essential for the development of targeted and effective cancer therapies.
Safety Operating Guide
Proper Disposal of Wzb117-ppg: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the GLUT1 Inhibitor Wzb117-ppg
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This compound, a derivative of the glucose transporter 1 (GLUT1) inhibitor WZB117, should be treated as a hazardous chemical. While specific safety data sheets (SDS) are typically provided by the manufacturer to the purchasing institution, this guide outlines the essential operational and disposal procedures based on general best practices for hazardous small molecule inhibitors used in research.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To prevent inhalation of dust or aerosols. |
| Eye Protection | Chemical Safety Goggles | To protect eyes from splashes or dust. |
| Hand Protection | Nitrile Gloves (or other chemically resistant gloves) | To prevent skin contact. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
Handling Recommendations:
-
Avoid creating dust when handling the solid form of this compound.
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Wash hands thoroughly after handling.
-
Solutions of this compound, often prepared in solvents like DMSO or ethanol, should also be handled with care, as the solvent itself poses hazards.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene bottle).
-
Do not mix with incompatible waste streams. It is advisable to maintain separate waste containers for different solvent mixtures (e.g., halogenated vs. non-halogenated).
-
The first rinse of any glassware that contained this compound should be collected as hazardous waste.
-
2. Waste Labeling:
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Use secondary containment (e.g., a chemical-resistant tray or bin) to prevent spills.
-
Segregate from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not accumulate large quantities of waste in the laboratory. Follow institutional guidelines on maximum storage volumes and times.
Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates the logical flow from experimental use to final disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Personal protective equipment for handling Wzb117-ppg
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of WZB117, a potent inhibitor of the glucose transporter 1 (GLUT1). Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
WZB117 should be considered a hazardous substance.[1] All personnel must use the following personal protective equipment (PPE) when handling this compound.
Recommended Personal Protective Equipment (PPE) for Handling WZB117
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 certified | Protects eyes from splashes. |
| Chemical Goggles | Recommended when there is a significant risk of splashing. | ||
| Hand Protection | Nitrile Gloves | Chemically resistant | Prevents skin contact. Inspect gloves prior to use and change them frequently. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Fume Hood | All handling of solid WZB117 and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust. |
Physical and Chemical Properties
A comprehensive understanding of WZB117's properties is vital for its safe handling and use in experiments.
Physical and Chemical Data for WZB117
| Property | Value | Source |
| Synonyms | Glucose Transporter Inhibitor IV | [1][2] |
| Appearance | Crystalline solid | [1] |
| CAS Number | 1223397-11-2 | [1] |
| Molecular Formula | C₂₀H₁₃FO₆ | [1] |
| Molecular Weight | 368.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: ~20 mg/mLDMF: ~20 mg/mLEthanol: ~10 mg/mL | [1] |
| Storage | Store at -20°C. | [1] |
| Stability | ≥ 4 years at -20°C. | [1] |
Handling and Storage Procedures
Operational Plan:
-
Engineering Controls: Always handle solid WZB117 in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Preventing Contact: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.[1]
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: To prepare a stock solution, dissolve WZB117 in a suitable organic solvent such as DMSO, DMF, or ethanol.[1] Purge the solvent with an inert gas before dissolving the compound.[1] For aqueous solutions, further dilution of the organic stock solution is necessary; however, aqueous solutions are not recommended for storage for more than one day.[1]
Disposal Plan
-
Waste Characterization: All waste containing WZB117, including empty containers, contaminated labware, and unused solutions, should be treated as hazardous chemical waste.
-
Disposal Method: Dispose of WZB117 and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash. Contact your institution's environmental health and safety (EHS) office for specific disposal protocols.
Accidental Release and Exposure Measures
-
Spill: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal. Ventilate the area of the spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Experimental Protocols and Visualization
Signaling Pathway of WZB117
WZB117 is an irreversible inhibitor of Glucose Transporter 1 (GLUT1).[2] Its mechanism of action involves blocking glucose transport into cells, which leads to a cascade of downstream effects culminating in cell cycle arrest and cell death.[3]
Caption: WZB117 inhibits GLUT1, leading to decreased ATP, AMPK activation, and cell death.
Experimental Workflow for Assessing WZB117 Activity
This workflow outlines the key steps to determine the efficacy of WZB117 in a cancer cell line.
Caption: Workflow for evaluating WZB117's impact on cancer cells.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
